molecular formula C9H6F2O2 B1146909 trans-3,4-Difluorocinnamic acid CAS No. 152152-17-5

trans-3,4-Difluorocinnamic acid

Cat. No.: B1146909
CAS No.: 152152-17-5
M. Wt: 184.1438
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3,4-Difluorocinnamic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.1438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347531
Record name trans-3,4-Difluorocinnamic acid
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Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112897-97-9
Record name 3,4-Difluorocinnamic acid
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Record name trans-3,4-Difluorocinnamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,4-Difluorocinnamic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science.[1][2] The introduction of fluorine atoms to the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[2][3] Its applications include the synthesis of potent 5-HT₃ antagonists for antiemetic therapies in cancer treatment and the creation of psammaplin A derivatives that act as radiosensitizers for human lung cancer.[1][4] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and a look into its role in drug discovery.

Core Chemical Properties

The physicochemical properties of this compound are summarized below. These characteristics are fundamental to its application in organic synthesis and drug design.

Table 1: Identifiers and Chemical Structure
IdentifierValue
IUPAC Name (E)-3-(3,4-difluorophenyl)prop-2-enoic acid[5]
CAS Number 112897-97-9[5]
Molecular Formula C₉H₆F₂O₂[5]
Molecular Weight 184.14 g/mol [5]
Canonical SMILES C1=CC(=C(C=C1/C=C/C(=O)O)F)F[5]
InChI Key HXBOHZQZTWAEHJ-DUXPYHPUSA-N[5]
Appearance White to off-white solid/powder[3][6]
Table 2: Physical and Chemical Properties
PropertyValueSource
Melting Point 194-198 °C[3][7][8]
Boiling Point 281.3 ± 25.0 °C (Predicted)[7]
pKa 4.27 ± 0.10 (Predicted)[7]
Solubility Soluble in Methanol[7]
Purity ≥ 98% (GC), 99.91% (HPLC)[3][6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectroscopic Data
TechniqueData Highlights
¹H NMR Spectrum consistent with structure.[6]
¹³C NMR Spectrum available from Sigma-Aldrich.[5]
Infrared (IR) Characteristic peaks: C=O stretch (~1680 cm⁻¹), C=C alkene stretch (~1630 cm⁻¹), broad O-H stretch (2300-3400 cm⁻¹).[5][9]
Mass Spectrometry Molecular Ion (m/z): 184.[5] Fragmentation includes losses of OH, CO, and C₂H₂.[8]
Raman Spectrum available from Alfa Aesar.[5]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and analysis of this compound in a research setting.

Protocol 1: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for forming C=C bonds, suitable for synthesizing cinnamic acid derivatives.[10]

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base catalyst) or L-proline in Ethanol for a greener alternative[11]

  • Pipette, round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-Difluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Heating: Attach a condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the crude product using a Buchner funnel and wash with cold water.

  • Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

G cluster_workflow Knoevenagel Condensation Workflow reagents 1. Mix Reagents (Aldehyde, Malonic Acid, Base) reflux 2. Heat to Reflux (4-6 hours) reagents->reflux workup 3. Acidic Workup (HCl, Ice) reflux->workup filter 4. Isolate Crude Product (Filtration) workup->filter purify 5. Purify (Recrystallization) filter->purify product Final Product: This compound purify->product

Caption: Synthetic workflow for this compound.
Protocol 2: Characterization by ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a simple and effective method for obtaining the infrared spectrum of solid samples.[6]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solid sample of this compound

  • Spatula

  • Isopropanol and Kimwipes for cleaning

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from air (CO₂, H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.[6]

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify characteristic peaks. For this compound, look for the broad O-H stretch of the carboxylic acid, the sharp C=O carbonyl stretch, and the C=C alkene stretch.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol.

Protocol 3: Characterization by ¹H NMR Spectroscopy

NMR spectroscopy is the primary method for elucidating the detailed molecular structure.

Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample (5-25 mg)[12]

  • Pasteur pipette

  • Small vial

Procedure:

  • Sample Preparation: Weigh 5-25 mg of the sample into a small, clean vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is a solid acid) to the vial.[12] Mix gently to dissolve the sample completely.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum. Standard parameters are typically sufficient.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum using the residual solvent peak. Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Applications in Drug Development

This compound is a precursor to pharmacologically active molecules, notably 5-HT₃ antagonists and radiosensitizers.

Role as a Precursor for 5-HT₃ Antagonists

Substituted isoquinolones synthesized from this compound have been identified as potent 5-HT₃ (serotonin) receptor antagonists.[1][4] These antagonists are critical in oncology for managing chemotherapy-induced nausea and vomiting (CINV).[7] Chemotherapeutic agents can cause a massive release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT₃ receptors on vagal afferent nerves, triggering the vomiting reflex.[7] By blocking these receptors, the synthesized antagonists prevent this signaling cascade.

G cluster_pathway Mechanism of 5-HT₃ Antagonists in CINV chemo Chemotherapy serotonin Serotonin (5-HT) Release chemo->serotonin receptor 5-HT₃ Receptor (Vagal Afferent Nerve) serotonin->receptor vomiting_center Vomiting Center (Brainstem) receptor->vomiting_center emesis Emesis (Nausea & Vomiting) vomiting_center->emesis antagonist 5-HT₃ Antagonist (Derived from Precursor) antagonist->receptor BLOCKS

Caption: Role of 5-HT₃ antagonists in blocking emesis signaling.
Role as a Precursor for Radiosensitizers

This molecule is also used to synthesize derivatives that act as radiosensitizers, enhancing the efficacy of radiation therapy in treating cancers like human lung cancer.[1][4] Radiation therapy works by damaging the DNA of cancer cells.[13] Radiosensitizers amplify this effect, often by inhibiting DNA repair mechanisms or increasing the production of DNA-damaging reactive oxygen species (ROS) within the tumor.[14][15] This allows for a lower dose of radiation to be used, sparing healthy tissue while achieving greater tumor cell death.

G cluster_pathway Mechanism of Radiosensitizers in Cancer Therapy radiation Radiation Therapy cancer_cell Cancer Cell radiation->cancer_cell dna_damage DNA Damage cancer_cell->dna_damage cell_death Tumor Cell Death dna_damage->cell_death radiosensitizer Radiosensitizer (Derived from Precursor) radiosensitizer->dna_damage ENHANCES dna_repair DNA Repair Mechanisms radiosensitizer->dna_repair INHIBITS dna_repair->dna_damage REVERSES

Caption: Action of radiosensitizers in radiation therapy.

Safety and Handling

This compound requires careful handling in a laboratory setting.

Table 4: GHS Hazard Information
CategoryCodeDescription
Signal Word Warning[8]
Hazard Statements H315Causes skin irritation.[5][8]
H319Causes serious eye irritation.[5][8]
H335May cause respiratory irritation.[5][8]
Precautionary Codes P261, P264, P280Avoid breathing dust, wash skin thoroughly, wear protective equipment.[16]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[16]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Personal Protective Dust mask (N95), eyeshields, gloves.[8]
Storage Store at 2-8°C in a well-ventilated place. Keep container tightly closed.[3][7][16]

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, enhance its utility as a precursor in the synthesis of various biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 112897-97-9[1][2]
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [1]
Melting Point 194-198 °C[2]
Appearance White to off-white powder/crystal[2]
Purity ≥95-98% (by GC or HPLC)[1][2]
IUPAC Name (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid
Synonyms (2E)-3-(3,4-Difluorophenyl)acrylic acid, trans-3-(3,4-Difluorophenyl)acrylic acid[1]
Solubility Soluble in methanol
pKa (Predicted) 4.27 ± 0.10

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

SpectroscopyData Highlights
¹H NMR Spectrum is consistent with the structure.
¹³C NMR Spectrum is consistent with the structure.
Mass Spectrometry (GC-MS) m/z Top Peak: 184, 2nd Highest: 119, 3rd Highest: 139
Infrared (FTIR) Spectra available via KBr and ATR techniques.

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation. This reaction involves the condensation of 3,4-difluorobenzaldehyde with malonic acid, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for the synthesis of cinnamic acids.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine (or an alternative base like triethylamine or piperidine)

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent and catalyst).

  • Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification 3_4_Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Reaction_Vessel Reaction Vessel (Pyridine/Toluene, Reflux) 3_4_Difluorobenzaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification 1. Cool 2. Add to HCl/ice Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product trans-3,4-Difluorocinnamic Acid Recrystallization->Product G Start trans-3,4-Difluorocinnamic Acid Acid_Chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) Start->Acid_Chloride Acyl_Azide Acyl Azide Formation (NaN₃) Acid_Chloride->Acyl_Azide Curtius Curtius Rearrangement (Heat) Acyl_Azide->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Trapping Trapping with Alcohol (e.g., t-BuOH) Isocyanate->Trapping Protected_Amine Protected Amine Trapping->Protected_Amine Cyclization Further Steps & Cyclization Protected_Amine->Cyclization Isoquinolone Substituted Isoquinolone Cyclization->Isoquinolone G cluster_stimulus Emetic Stimulus cluster_release Serotonin Release cluster_receptor Neuronal Signaling cluster_cns Central Nervous System Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells (in GI tract) Chemotherapy->Enterochromaffin_Cells causes damage Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin releases 5HT3_Receptor 5-HT₃ Receptor (on Vagal Afferents) Serotonin->5HT3_Receptor binds to Ion_Channel Cation Channel (Na⁺, K⁺, Ca²⁺) 5HT3_Receptor->Ion_Channel opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization leads to Vomiting_Center Vomiting Center (in Brainstem) Depolarization->Vomiting_Center signals to Emesis Nausea & Vomiting Vomiting_Center->Emesis triggers Antagonist 5-HT₃ Antagonist (Isoquinolone Derivative) Antagonist->5HT3_Receptor blocks G Radiation Ionizing Radiation ROS Reactive Oxygen Species (ROS) Radiation->ROS generates DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Radiation->DNA_Damage direct action ROS->DNA_Damage causes Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest triggers Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis if severe or unrepaired DNA_Repair DNA Repair Mechanisms Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Cell_Cycle_Arrest successful repair leads to survival Radiosensitizer Radiosensitizer (Psammaplin A Derivative) Radiosensitizer->ROS enhances generation Radiosensitizer->DNA_Repair inhibits

References

An In-depth Technical Guide to the Physical Properties of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trans-3,4-Difluorocinnamic acid, with the chemical formula C₉H₆F₂O₂, is a fluorinated derivative of cinnamic acid.[1][2][3] Its structure features a trans-propenoic acid group attached to a 3,4-difluorinated benzene ring.[4] The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including 5-HT₃ antagonists, radiosensitizers for cancer therapy, and the antiplatelet agent Ticagrelor.[3][4] This guide provides a comprehensive overview of its core physical properties, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The physical and structural properties of this compound are summarized below. These data are crucial for its application in synthesis, formulation, and quality control.

Table 1: General and Physicochemical Properties

PropertyValueSource
Appearance White to almost white crystalline powder[2]
Molecular Formula C₉H₆F₂O₂[1][2]
Molecular Weight 184.14 g/mol [1][2][3]
Melting Point 194 - 198 °C[2][3][5]
Boiling Point 281.3 ± 25.0 °C (Predicted)[3]
pKa 4.27 ± 0.10 (Predicted)[3][6]
Solubility Soluble in Methanol[3][6]
Storage Temp. 2 - 8 °C[2][3]

Table 2: Crystallographic Data

ParameterValueSource
Crystal System Monoclinic[1]
Space Group P 1 21/n 1[1]
a 3.7189 Å[1]
b 6.4694 Å[1]
c 32.965 Å[1]
α 90°[1]
β 92.198°[1]
γ 90°[1]

Spectral Properties

Spectroscopic data are essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data

TechniqueData SummarySource
¹H NMR Spectrum available.[7]
¹³C NMR Spectrum available from Sigma-Aldrich Co. LLC.[1]
FT-IR ATR-IR spectrum available from Bio-Rad Laboratories, Inc. Characteristic absorptions include broad O-H stretching from the carboxylic acid (~3400-2300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=C stretching (~1630 cm⁻¹).[1][8]
GC-MS Major Mass/Charge (m/z) peaks: 184, 139, 119, 101.[1]
Raman FT-Raman spectrum available from Bio-Rad Laboratories, Inc.[1]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound are often proprietary or not published in detail. However, the following section describes the standard methodologies that would be employed.

Synthesis via Knoevenagel Condensation

The synthesis of trans-cinnamic acids is commonly achieved through methods like the Perkin reaction or Knoevenagel condensation.[9] The Knoevenagel condensation provides a high-yield pathway for producing this compound.

  • Objective: To synthesize this compound from 3,4-Difluorobenzaldehyde and malonic acid.

  • Procedure:

    • 3,4-Difluorobenzaldehyde and malonic acid are dissolved in a suitable solvent, such as toluene or pyridine.

    • A basic catalyst, typically piperidine or a mixture of piperidine and triethylamine, is added to the solution.[10]

    • The reaction mixture is heated to reflux (e.g., 100 °C), often under microwave irradiation to reduce reaction time, for a specified period (e.g., 1 hour).[10]

    • Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

    • The solid product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.

  • Confirmation: The identity and purity of the synthesized compound are confirmed using the spectroscopic methods outlined in Table 3 (NMR, IR, MS) and by melting point determination.

Determination of Physical Properties
  • Melting Point: A small, dry sample of the crystalline solid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped slowly near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).[11] A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample.[11] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

  • FT-IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where the sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium).[1] This provides a rapid, high-quality spectrum of the neat solid without requiring sample preparation like KBr pellets.[1]

  • Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio.[1]

Logical and Experimental Workflows

Visualizing the synthesis process provides a clear, high-level overview of the chemical transformation.

Synthesis_Workflow cluster_reactants Reactant1 3,4-Difluorobenzaldehyde Workup Acidic Workup & Purification Reactant1->Workup Knoevenagel Condensation Reactant2 Malonic Acid Reactant2->Workup Knoevenagel Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Workup Solvent Solvent (e.g., Toluene) Solvent->Workup Product trans-3,4-Difluorocinnamic Acid Workup->Product Isolation

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Molecular Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3,4-Difluorocinnamic acid is a halogenated derivative of cinnamic acid that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine substituents on the phenyl ring, make it a precursor for various pharmacologically active compounds, including 5-HT3 receptor antagonists. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and biological significance of this compound. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₆F₂O₂, is a crystalline solid at room temperature.[1] The "trans" configuration refers to the stereochemistry of the double bond in the propenoic acid side chain, where the phenyl ring and the carboxyl group are on opposite sides.

Table 1: Physicochemical and Structural Properties of this compound [2][3]

PropertyValue
IUPAC Name (E)-3-(3,4-difluorophenyl)prop-2-enoic acid[2]
CAS Number 112897-97-9[3]
Molecular Formula C₉H₆F₂O₂[2]
Molecular Weight 184.14 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 194-198 °C[1]
SMILES O=C(O)/C=C/c1ccc(F)c(F)c1
InChI InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, most notably the Perkin reaction and the Knoevenagel condensation.

Experimental Protocol: Perkin Reaction

The Perkin reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[4] For the synthesis of this compound, 3,4-difluorobenzaldehyde is reacted with acetic anhydride in the presence of a weak base like sodium acetate.[5]

Experimental Workflow: Perkin Reaction

Reactants 3,4-Difluorobenzaldehyde + Acetic Anhydride + Sodium Acetate Mixing Mix and Heat (e.g., 180°C) Reactants->Mixing 1. Combine Reaction Perkin Condensation Mixing->Reaction 2. Initiate Reaction Workup Aqueous Workup (Hydrolysis & Acidification) Reaction->Workup 3. Quench & Isolate Purification Recrystallization Workup->Purification 4. Purify Product trans-3,4-Difluorocinnamic Acid Purification->Product 5. Final Product

Caption: General workflow for the synthesis of this compound via the Perkin reaction.

Detailed Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

  • Reaction: Heat the reaction mixture to 180°C and maintain this temperature with vigorous stirring for 5-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. If a solid precipitates, it is the anhydride intermediate. To hydrolyze it, add a solution of sodium carbonate and heat the mixture until the solid dissolves.

  • Isolation: Treat the aqueous solution with activated charcoal to remove colored impurities and then filter. Acidify the filtrate with concentrated hydrochloric acid until the precipitation of the product is complete.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Protocol: Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route, reacting an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[6]

Experimental Workflow: Knoevenagel Condensation

Reactants 3,4-Difluorobenzaldehyde + Malonic Acid + Base (e.g., Piperidine/Pyridine) Mixing Mix and Reflux in Solvent (e.g., Toluene) Reactants->Mixing 1. Combine Reaction Knoevenagel Condensation & Decarboxylation Mixing->Reaction 2. Initiate Reaction Workup Acidification & Extraction Reaction->Workup 3. Isolate Purification Recrystallization Workup->Purification 4. Purify Product trans-3,4-Difluorocinnamic Acid Purification->Product 5. Final Product

Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.

Detailed Methodology:

  • Reactant Charging: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a suitable solvent such as pyridine or toluene, add a catalytic amount of a base like piperidine.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. The condensation is followed by in-situ decarboxylation.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Isolation: The precipitated crude product is collected by filtration. Alternatively, if the product remains in the organic layer, it can be extracted with an organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to afford pure this compound.

Spectroscopic Characterization

The molecular structure of this compound has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.65d, J ≈ 16.0 Hz1HAr-CH=
~7.30 - 7.55m3HAromatic H
~6.60d, J ≈ 16.0 Hz1H=CH-COOH

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic Acid)
~150 (dd)C-F
~148 (dd)C-F
~143Ar-CH=
~132Aromatic C (quaternary)
~125Aromatic CH
~123Aromatic CH
~120=CH-COOH
~118Aromatic CH

Note: The signals for the fluorine-bearing carbons will appear as doublets of doublets (dd) due to C-F coupling.

FTIR Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1680C=O stretchCarboxylic Acid
~1630C=C stretchAlkene
~1500-1600C=C stretchAromatic Ring
~1200-1300C-O stretchCarboxylic Acid
~1000-1100C-F stretchAryl Fluoride
~980=C-H bend (out-of-plane)trans-Alkene

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug development. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.[1]

Precursor to 5-HT3 Receptor Antagonists

One of the most significant applications of this compound is as a precursor for the synthesis of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists.[7] These antagonists are crucial in the management of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV).[7]

The 5-HT3 receptor is a ligand-gated ion channel.[8] When activated by serotonin (5-HT), it allows the influx of cations (Na⁺, K⁺, Ca²⁺), leading to neuronal depolarization.[8] In the context of CINV, chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, ultimately inducing emesis. 5-HT3 antagonists block this interaction, thereby preventing the initiation of the vomiting reflex.

Signaling Pathway: 5-HT3 Receptor Antagonism in CINV

cluster_0 Vagal Afferent Neuron Receptor 5-HT3 Receptor IonChannel Cation Channel (Na+, K+, Ca2+) Receptor->IonChannel Opens Depolarization Neuronal Depolarization IonChannel->Depolarization Cation Influx Signal Signal to Brainstem Depolarization->Signal Initiates Brainstem Brainstem (Vomiting Center) Signal->Brainstem Chemotherapy Chemotherapeutic Agent Serotonin Serotonin (5-HT) Release Chemotherapy->Serotonin Serotonin->Receptor Binds & Activates Antagonist 5-HT3 Antagonist (derived from This compound) Antagonist->Receptor Blocks Binding Emesis Nausea & Vomiting Brainstem->Emesis

Caption: Mechanism of action of 5-HT3 receptor antagonists in preventing chemotherapy-induced nausea and vomiting.

Other Potential Applications

Derivatives of cinnamic acids have been investigated for a wide range of biological activities, including:

  • Anticancer agents: Some cinnamic acid derivatives have shown potential as anticancer agents.[9]

  • Radiosensitizers: It has been used in the synthesis of derivatives that act as radiosensitizers for human lung cancer.[7]

  • Antimicrobial agents: Cinnamic acid and its analogs have demonstrated antimicrobial properties.[9]

The incorporation of the 3,4-difluorophenyl moiety from this compound can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of these potential therapeutic agents.

Conclusion

This compound is a versatile and valuable building block for researchers in medicinal chemistry and drug development. Its well-defined molecular structure and accessible synthetic routes, coupled with the advantageous properties conferred by its fluorine substituents, make it an attractive starting material for the synthesis of novel therapeutic agents. The detailed information provided in this guide is intended to support and facilitate further research and application of this important chemical entity.

References

Technical Guide: Solubility and Applications of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid. The introduction of fluorine atoms to the phenyl ring can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the solubility of cinnamic acid derivatives and outlines standard experimental protocols for solubility determination, offering a framework for handling this compound.

Solubility Data

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents at 298.2 K (25 °C)

SolventMolar Solubility (mol/L)Solubility ( g/100 g solvent)
Water0.0040.059
Methanol2.5838.2
Ethanol2.0530.4
1-Propanol1.6324.2
2-Propanol1.4821.9
2-Butanone2.0229.9
Ethyl Acetate1.2518.5
Acetonitrile1.9528.9

Table 2: Solubility of trans-Cinnamic Acid in Water-Ethanol Mixtures at 298.15 K (25 °C) [1]

Mole Fraction of Ethanol in SolventMolar Solubility of trans-Cinnamic Acid (mol/L)
0.00.004
0.20.15
0.40.65
0.61.20
0.81.75
1.02.05

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for its development and application. The following are standard, detailed protocols for measuring the equilibrium solubility of a solid compound.

Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility[2].

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Materials:

  • This compound

  • Selected solvent(s)

  • Volumetric flasks

  • Orbital shaker or incubator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. A 10% excess of the solid is generally recommended to ensure saturation[3].

  • Place the flask in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C)[3].

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 48 hours, which should be determined in preliminary experiments[3][4].

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent[5][6].

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus and Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • Pipette

  • Pre-weighed evaporating dish

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound as described in the shake-flask method.

  • Carefully pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

  • Record the total weight of the dish and the solution.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the melting point of this compound).

  • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The mass of the dissolved solute is the final constant weight of the dish with the dried solid minus the initial weight of the empty dish.

  • The solubility can then be expressed in terms of mass per volume of solvent.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard calibration curve.

Apparatus and Materials:

  • Saturated solution of this compound

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation: Prepare a saturated solution of the compound using the shake-flask method and filter it.

  • Dilution: Accurately dilute the saturated filtrate with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate Original Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Role in Drug Development

This compound and its derivatives are often utilized as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow where such a compound might be used in drug discovery and development.

G cluster_discovery Discovery Phase cluster_development Development Phase A This compound (Building Block) B Chemical Synthesis of Derivatives A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Activity) C->D E Hit Identification D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: Use of this compound in Drug Discovery.

References

An In-depth Technical Guide to the Spectral Data of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trans-3,4-Difluorocinnamic acid. Detailed experimental protocols and tabulated spectral data are presented to support the identification, characterization, and utilization of this compound in research and development.

Introduction

This compound is a halogenated derivative of cinnamic acid. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making this compound a subject of interest in medicinal chemistry and materials science. Accurate and detailed spectral data are crucial for its unambiguous identification and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the key spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the arrangement of atoms within the molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3000 (broad)O-H stretchCarboxylic Acid
1680 - 1690C=O stretchCarboxylic Acid
1628 - 1630C=C stretchAlkene
~3050C-H stretchAromatic
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
184Data not available[M]⁺ (Molecular Ion)
139Data not available[M - COOH]⁺
119Data not availableFragment ion

Experimental Protocols

Detailed methodologies for acquiring the spectral data are essential for reproducibility and comparison.

NMR Spectroscopy

Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR, a sample of this compound is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The concentration of the sample is usually in the range of 5-25 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR.

Instrumentation and Data Acquisition: NMR spectra are recorded on a high-resolution NMR spectrometer. The magnetic field strength (e.g., 300, 400, or 500 MHz for ¹H) influences the resolution of the spectrum. Standard pulse sequences are used for acquiring ¹H, ¹³C, and ¹⁹F NMR data. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for ionizing the sample molecules in the gas phase.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Signaling Pathways and Experimental Workflows

Visualizing the workflow for spectral analysis can aid in understanding the overall process.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep ATR or KBr Pellet Sample->IR_Prep MS_Prep GC Injection Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation MS->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Workflow for the spectral analysis of this compound.

Conclusion

This technical guide has summarized the available spectral data for this compound and provided standardized experimental protocols for their acquisition. The tabulated NMR, IR, and MS data, in conjunction with the described methodologies, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While some specific data points were not available in the search results, the provided information lays a strong foundation for the characterization of this compound.

Commercial Suppliers and Technical Guide for trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on trans-3,4-Difluorocinnamic acid, a key building block in the synthesis of various pharmacologically active compounds. This guide covers its commercial availability, physicochemical properties, detailed experimental protocols for its use, and insights into the signaling pathways of molecules derived from it.

Commercial Availability and Properties

This compound is readily available from a range of commercial chemical suppliers. The typical purity offered is ≥95-98%. Below is a summary of its key properties based on data from various suppliers.

PropertyValue
CAS Number 112897-97-9[1]
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 194-198 °C
Purity ≥95% to >98% (GC or HPLC)[2]
IUPAC Name (2E)-3-(3,4-difluorophenyl)prop-2-enoic acid[1]
Synonyms (E)-3-(3,4-Difluorophenyl)acrylic acid, 3,4-Difluorocinnamic acid[1]

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor for:

  • Substituted Isoquinolones: These compounds, synthesized via a Curtius rearrangement of cinnamic acids, have been identified as potent 5-HT₃ antagonists, which are valuable in antiemetic therapies for cancer patients.[3]

  • Psammaplin A Derivatives: This class of compounds is under investigation as radiosensitizers for human lung cancer and glioblastoma. This compound is used to create novel analogs with potentially improved bioavailability and efficacy.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound and its derivatives.

Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is a representative method for the synthesis of cinnamic acids.

Reaction:

3,4-Difluorobenzaldehyde + Malonic Acid → this compound + H₂O + CO₂

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde and a molar excess of malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold distilled water to remove any remaining salts.

  • Dry the crude product.

Purification of this compound by Recrystallization

Procedure:

  • Select a suitable solvent or a mixed solvent system. For cinnamic acids, a mixture of an alcohol (e.g., ethanol or methanol) and water is often effective. The acid should be soluble in the alcohol and insoluble in water.

  • Dissolve the crude this compound in a minimum amount of the hot alcohol in an Erlenmeyer flask.

  • Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.

  • Add a few more drops of the hot alcohol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals thoroughly.

Synthesis of a Psammaplin A Derivative (Amide Coupling)

This protocol is adapted from the synthesis of similar compounds described by Wee et al. (2019).[4][5]

Reaction:

This compound + Cystamine Dihydrochloride → Dimeric Disulfide Derivative

Materials:

  • This compound

  • Cystamine dihydrochloride

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve this compound and NHS in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath and add DCC. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours to activate the carboxylic acid.

  • In a separate flask, dissolve cystamine dihydrochloride in the solvent and add TEA to neutralize the hydrochloride salt.

  • Add the solution of the activated acid to the cystamine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow: Synthesis of a Psammaplin A Derivative

G cluster_activation Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification A This compound + NHS B Add DCC at 0°C A->B C Stir at room temp for 2-3h B->C F Combine Activated Acid and Amine C->F D Cystamine Dihydrochloride E Add TEA D->E E->F G Stir overnight at room temp F->G H Filter DCU byproduct G->H I Concentrate Filtrate H->I J Column Chromatography I->J K Pure Dimeric Product J->K

Caption: Experimental workflow for the synthesis of a dimeric disulfide derivative from this compound.

Signaling Pathway: 5-HT₃ Receptor Antagonism

G cluster_receptor 5-HT3 Receptor (Ligand-gated ion channel) cluster_cellular_response Neuronal Response Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Binds IonChannel Cation Channel (Na+, K+, Ca2+) Receptor->IonChannel Opens Antagonist 5-HT3 Antagonist (derived from This compound) Antagonist->Receptor Blocks Depolarization Neuronal Depolarization IonChannel->Depolarization Cation Influx Excitation Excitatory Signal Depolarization->Excitation Emesis Emetic Signal Transmission Excitation->Emesis

Caption: Simplified signaling pathway of the 5-HT₃ receptor and its inhibition by an antagonist.

Signaling Pathway: Psammaplin A Derivative as an HDAC Inhibitor

G cluster_epigenetics Epigenetic Regulation cluster_gene_expression Gene Expression and Cellular Effects HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates PsA_deriv Psammaplin A Derivative (from this compound) PsA_deriv->HDAC Inhibits Acetylation Histone Hyperacetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Increases Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Radiosensitization Radiosensitization Cell_Cycle->Radiosensitization Apoptosis->Radiosensitization

Caption: Mechanism of action for a Psammaplin A derivative as a histone deacetylase (HDAC) inhibitor.

References

Methodological & Application

Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1][2][3] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise in a range of applications, including the development of treatments for cancer and inflammatory diseases.[1][2] These notes provide an overview of common synthetic routes to this compound and its derivatives, complete with detailed protocols for researchers.

Key Applications

  • Pharmaceutical Development : This compound is a key intermediate in synthesizing various drug candidates. It is particularly valuable for developing treatments targeting inflammatory diseases and for creating novel radiosensitizers for human lung cancer.[1][2] For instance, it has been used to synthesize substituted isoquinolones, which are effective 5-HT₃ antagonists for use in anticancer treatments.[2]

  • Biochemical Research : The molecule is used in studies investigating enzyme inhibition and metabolic pathways, which helps in understanding drug mechanisms and identifying potential therapeutic targets.[1]

  • Organic Synthesis : As a versatile reagent, it is employed in the creation of more complex molecules, enabling innovative synthetic pathways.[1] One documented application is its use in the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene.

  • Materials Science : It is utilized in the development of advanced polymers and coatings, where the fluorine atoms can enhance thermal stability and mechanical strength.[1]

  • Agricultural Chemistry : The compound finds use in formulating agrochemicals, such as herbicides and pesticides, to improve their efficacy.[1]

Overview of Synthetic Strategies

Several reliable methods exist for the synthesis of cinnamic acid and its derivatives. The most prominent and adaptable for preparing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each pathway offers distinct advantages regarding starting materials, reaction conditions, and scalability.

G SM1 3,4-Difluorobenzaldehyde R1 Perkin Reaction SM1->R1 R2 Knoevenagel Condensation SM1->R2 SM2 Acetic Anhydride SM2->R1 SM3 Malonic Acid SM3->R2 SM4 1-Bromo-3,4-difluorobenzene R3 Heck Reaction SM4->R3 SM5 Acrylic Acid SM5->R3 Product This compound R1->Product Base (NaOAc) High Temp R2->Product Base (Pyridine) Decarboxylation R3->Product Pd Catalyst Base

Caption: Key synthetic routes to this compound.

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on the availability of starting materials, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key aspects of the three primary routes.

FeaturePerkin ReactionKnoevenagel CondensationHeck Reaction
Aryl Starting Material 3,4-Difluorobenzaldehyde3,4-Difluorobenzaldehyde3,4-Difluoro-halobenzene
C2-Source Acetic AnhydrideMalonic AcidAcrylic Acid / Acrylates
Catalyst/Base Alkali salt of the acid (e.g., NaOAc)[4]Weakly basic amine (e.g., Pyridine, Piperidine)[5]Palladium(0) complex[6]
Typical Solvent None (neat) or high-boiling solventPyridine, Ethanol, or TolueneDMF, Acetonitrile, or aqueous systems[7]
Temperature High (180-200 °C)[8]Moderate to High (80-140 °C)Moderate to High (80-150 °C)[7]
Advantages Classic, well-established method[9]Good yields, milder conditions than Perkin[10]High functional group tolerance, versatile[6][11]
Disadvantages High temperatures, potential side products[12]Requires active methylene compoundCost of palladium catalyst, potential for phosphine ligands
Typical Yield 60-75%70-90%75-95%

Detailed Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction

This protocol is adapted from the classical Perkin reaction used for synthesizing cinnamic acids.[4][12]

  • Reagents and Setup :

    • 3,4-Difluorobenzaldehyde (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Anhydrous potassium acetate (1.0 eq)

    • Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Procedure :

    • Combine 3,4-difluorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in the round-bottom flask.

    • Heat the mixture in an oil bath to 180 °C and maintain under reflux for 5-8 hours.[8]

    • Allow the reaction mixture to cool to approximately 100 °C and slowly add 100 mL of water.

    • Boil the resulting mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

    • Add activated charcoal and continue boiling for another 10 minutes.

    • Filter the hot solution through a fluted filter paper to remove the charcoal.

    • Acidify the filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete.

    • Cool the mixture in an ice bath to maximize crystallization.

  • Purification :

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis via Knoevenagel Condensation (Doebner Modification)

This method utilizes the condensation of an aldehyde with malonic acid, followed by decarboxylation.[5][13]

  • Reagents and Setup :

    • 3,4-Difluorobenzaldehyde (1.0 eq)

    • Malonic acid (1.2 eq)

    • Pyridine (as solvent)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Round-bottom flask with a reflux condenser.

  • Procedure :

    • Dissolve 3,4-difluorobenzaldehyde and malonic acid in pyridine in the round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux (around 115 °C) for 3-4 hours. Carbon dioxide evolution should be observed.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl (approx. 2-3 volumes of the pyridine used).

  • Purification :

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

    • Dry the crude product and recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

Protocol 3: Synthesis via Mizoroki-Heck Reaction

The Heck reaction provides an efficient palladium-catalyzed route from aryl halides.[6][7]

  • Reagents and Setup :

    • 1-Bromo-3,4-difluorobenzene (1.0 eq)

    • Acrylic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 eq)

    • Triphenylphosphine (PPh₃, 0.02-0.06 eq)

    • Triethylamine (Et₃N, 2.0-3.0 eq)

    • N,N-Dimethylformamide (DMF) as solvent

    • Schlenk flask or similar reaction vessel for inert atmosphere conditions.

  • Procedure :

    • To the Schlenk flask, add 1-bromo-3,4-difluorobenzene, acrylic acid, palladium(II) acetate, and triphenylphosphine.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DMF and triethylamine via syringe.

    • Heat the reaction mixture to 100-140 °C for 6-12 hours under the inert atmosphere.

    • Monitor the reaction progress using TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification :

    • Pour the mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

General Experimental and Purification Workflow

The overall process from synthesis to final product analysis follows a standardized workflow in organic chemistry, ensuring product purity and characterization.

G A 1. Reagent Preparation & Stoichiometry B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Synthesis (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D Adjust conditions E 5. Work-up (Quenching, Extraction, Washing) C->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Product Characterization (NMR, IR, MS, Melting Point) F->G H Pure Product G->H

References

Application Notes and Protocols: The Use of trans-3,4-Difluorocinnamic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-3,4-Difluorocinnamic acid is a versatile fluorinated building block in organic synthesis, prized for its utility in constructing complex molecules for pharmaceutical and materials science applications. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and the biological activity of its derivatives. These application notes provide an overview of its key uses, complete with detailed experimental protocols and quantitative data.

Key Applications

This compound serves as a crucial precursor in the synthesis of a variety of valuable compounds, including:

  • Substituted Isoquinolones: These compounds are of significant interest due to their potential as 5-HT3 receptor antagonists, which are used in anticancer treatments to manage nausea and vomiting. The synthesis often proceeds through a Curtius rearrangement.

  • Psammaplin A Derivatives: These derivatives have been investigated as radiosensitizers for human lung cancer and glioblastoma, enhancing the efficacy of radiation therapy.

  • Specialized Organic Building Blocks: It is also used to synthesize other reactive intermediates, such as (E)-4-(2-bromovinyl)-1,2-difluorobenzene.

Physicochemical Properties

PropertyValue
Purity >98%
Melting Point 194-196 °C
Molecular Weight 184.14 g/mol
Appearance White to off-white crystalline powder

I. Synthesis of Substituted Isoquinolones via Curtius Rearrangement

The synthesis of substituted isoquinolones from this compound is a key application, leveraging the Curtius rearrangement to introduce a nitrogen atom and facilitate cyclization. These isoquinolones have shown potential as 5-HT3 receptor antagonists.

Experimental Workflow:

A This compound B Acyl Azide Formation (e.g., DPPA, Et3N) A->B C Curtius Rearrangement (Heat) B->C D Isocyanate Intermediate C->D E Cyclization (e.g., Lewis Acid) D->E F Substituted Isoquinolone E->F

Caption: General workflow for the synthesis of substituted isoquinolones.

Detailed Experimental Protocol:

Step 1: Acyl Azide Formation

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et3N, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Curtius Rearrangement and Cyclization

  • Once the formation of the acyl azide is complete, gently heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).

  • The Curtius rearrangement occurs, with the evolution of nitrogen gas, to form the corresponding isocyanate intermediate.

  • Continue heating for 2-6 hours until the isocyanate formation is complete (monitored by IR spectroscopy, watching for the disappearance of the azide peak and the appearance of the isocyanate peak).

  • To effect cyclization, a Lewis acid (e.g., polyphosphoric acid or a similar catalyst) can be added, and the mixture is heated for an additional period.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted isoquinolone.

Quantitative Data:

While specific yields for the 3,4-difluoro-substituted isoquinolone were not detailed in the available search results, analogous syntheses of isoquinolones often report yields in the range of 60-85%. The biological activity of these compounds as 5-HT3 antagonists is a key parameter. For example, a related, potent 5-HT3 antagonist demonstrated an infective dose (ID50) of 0.35 μg/kg in anticancer treatment models[1].

II. Synthesis of Psammaplin A Derivatives as Radiosensitizers

This compound can be used to synthesize derivatives of Psammaplin A, a marine natural product, which have shown promise as radiosensitizers in cancer therapy.

Experimental Workflow:

A This compound B Amide Coupling (Cystamine, NHS, DCC) A->B C Homodimeric Disulfide Product B->C

Caption: Synthesis of a Psammaplin A derivative.

Detailed Experimental Protocol:

This protocol is based on the general method described for the synthesis of homodimeric disulfides from corresponding carboxylic acids.[2]

  • In a round-bottom flask, dissolve this compound (2.0 eq) and N-hydroxysuccinimide (NHS, 2.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) to the solution and stir for 30 minutes at 0 °C, then for an additional 2-4 hours at room temperature to form the active ester.

  • In a separate flask, dissolve cystamine dihydrochloride (1.0 eq) in DMF and add triethylamine (2.5 eq) to neutralize the salt.

  • Add the solution of the activated this compound ester to the cystamine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the pure Psammaplin A derivative.

Quantitative Data:

A product derived from this compound demonstrated a potency of 16.14 μM as a radiosensitizer for human lung cancer.[1] The cytotoxicity of various synthesized Psammaplin A derivatives was evaluated, with 50% inhibitory concentrations (IC50) ranging from 16.14 μM to 150.10 μM in A549 human lung cancer cells and 13.25 μM to 50.15 μM in U373MG glioblastoma cells.[1]

III. Signaling Pathways

5-HT3 Receptor Antagonism

Substituted isoquinolones derived from this compound act as antagonists at the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, these compounds can mitigate nausea and vomiting, common side effects of chemotherapy.

cluster_0 Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor IonChannel Ion Channel Opening (Na+, K+, Ca2+ influx) Receptor->IonChannel Depolarization Neuronal Depolarization IonChannel->Depolarization Emesis Emesis Signal Depolarization->Emesis Antagonist Isoquinolone Antagonist Antagonist->Receptor

Caption: Mechanism of 5-HT3 receptor antagonism.

Radiosensitization in Cancer Therapy

Psammaplin A derivatives enhance the effects of radiation therapy. One of the proposed mechanisms for radiosensitization involves the inhibition of DNA methyltransferases (DNMTs). Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes, making cancer cells more susceptible to radiation-induced DNA damage.

cluster_1 PsA_Derivative Psammaplin A Derivative DNMT DNA Methyltransferase (DNMT) PsA_Derivative->DNMT GeneSilencing Tumor Suppressor Gene Silencing DNMT->GeneSilencing CellDeath Enhanced Cancer Cell Death GeneSilencing->CellDeath prevents repair Radiation Radiation Therapy DNADamage DNA Damage Radiation->DNADamage DNADamage->CellDeath

Caption: Proposed mechanism of radiosensitization.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of biologically active compounds. Its application in the development of novel pharmaceuticals, particularly in the areas of antiemetics and cancer therapy, highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this fluorinated building block.

References

Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-3,4-difluorocinnamic acid is a fluorinated building block that has garnered significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] This versatile scaffold has been successfully incorporated into a variety of biologically active compounds, including potent 5-HT3 receptor antagonists for antiemetic applications and psammaplin A derivatives investigated as radiosensitizers in cancer therapy.[2] This document provides an overview of the applications of this compound and detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications

  • 5-HT3 Receptor Antagonists: Derivatives of this compound have been synthesized that exhibit potent antagonism of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.[2]

  • Radiosensitizers for Cancer Therapy: Psammaplin A analogues incorporating the this compound moiety have been shown to enhance the efficacy of radiation therapy in cancer cells.[3]

Data Presentation

Table 1: Biological Activity of this compound Derivatives

Compound ClassTargetBiological ActivityReference
Substituted Isoquinolone5-HT3 ReceptorID₅₀ = 0.35 µg/kg (in vivo)[2]
Psammaplin A DerivativeHuman Lung Cancer CellsPotency = 16.14 µM[2]
Psammaplin A Derivative (MA3)A549 & U373MG Cancer CellsIC₅₀ = 16-150 µM (A549), 15-50 µM (U373MG)[1]
Psammaplin A Derivative (MA7)A549 & U373MG Cancer CellsIC₅₀ = 16-150 µM (A549), 15-50 µM (U373MG)[1]

Table 2: Radiosensitizing Effects of Psammaplin A Derivatives

CompoundCell LineSensitizer Enhancement Ratio (SER) at 2 GyReference
MA7A549Significant (p<0.05)[1]
MA9A549Significant (p<0.05)[1]
MA5MA549Significant (p<0.05)[1]
MA2U373MGSignificant (p<0.05)[1]
MA3U373MGSignificant (p<0.05)[1]
MA7U373MGSignificant (p<0.05)[1]

Signaling Pathways and Mechanisms of Action

5-HT3 Receptor Antagonism

Derivatives of this compound can act as antagonists at the 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[1][4] Antagonism of this receptor blocks the emetic signals. The downstream signaling cascade involves the activation of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and subsequent phosphorylation of extracellular signal-regulated kinase (ERK1/2).[3]

G 5-HT3 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor Ca_influx Ca²⁺ Influx 5HT3R->Ca_influx Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Ca_influx Serotonin Serotonin (5-HT) Serotonin->5HT3R binds CaMKII CaMKII Activation Ca_influx->CaMKII ERK ERK1/2 Phosphorylation CaMKII->ERK Neuronal_Depolarization Neuronal Depolarization & Emesis Signal ERK->Neuronal_Depolarization Antagonist This compound Derivative (Antagonist) Antagonist->5HT3R blocks G Mechanism of Radiosensitization PsA_Derivative Psammaplin A Derivative HDAC_DNMT HDAC & DNMT PsA_Derivative->HDAC_DNMT inhibits DNA_Repair DNA Repair Inhibition PsA_Derivative->DNA_Repair Chromatin Chromatin Relaxation HDAC_DNMT->Chromatin leads to DNA_Damage Increased DNA Damage Chromatin->DNA_Damage increases susceptibility to Radiation Ionizing Radiation Radiation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair->Apoptosis promotes G Synthesis of Isoquinolones Workflow Start This compound Step1 Acyl Chloride Formation (SOCl₂) Start->Step1 Step2 Acyl Azide Formation (NaN₃) Step1->Step2 Step3 Curtius Rearrangement (Heat) Step2->Step3 Step4 Cyclization Step3->Step4 End Substituted Isoquinolone Step4->End

References

Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. These compounds are known to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade and the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

This document provides detailed application notes and experimental protocols for the investigation of trans-3,4-Difluorocinnamic acid as a potential anti-inflammatory agent. While direct experimental data on the anti-inflammatory activity of this specific compound is limited in publicly available literature, this guide offers a comprehensive framework for its evaluation based on the known mechanisms of action of related cinnamic acid derivatives and established in vitro assays.

Mechanism of Action: Insights from Cinnamic Acid Derivatives

Cinnamic acid derivatives typically exert their anti-inflammatory effects by interfering with pro-inflammatory signaling pathways. The primary targets include:

  • NF-κB Pathway: This transcription factor is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major mechanism of action for many anti-inflammatory drugs.

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of potent inflammatory mediators. Inhibition of 5-LOX can alleviate inflammation, particularly in conditions like asthma.

  • High Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule, extracellular HMGB1 is a key mediator of inflammation in both infectious and sterile injury. Antagonizing HMGB1 is a promising therapeutic strategy.

Data Presentation: Anti-Inflammatory Activity of Cinnamic Acid Derivatives

Compound/DerivativeAssayTarget/Cell LineIC50 Value/InhibitionReference
4-Fluoro-cinnamic acid derivativeAnti-tuberculosisM. tuberculosis H37Ra0.36 µg/mL[1]
Ferulic acid-sesquiterpene hybridIL-1β and TNF-α releaseLPS-stimulated RAW264.7 cellsSignificant inhibition at tested concentrations[2]
Cinnamic acid derivativesLipoxygenaseSoybean LipoxygenaseIC50 = 4.5 µM (for compound 4g)[3]
3,4,5-Trihydroxycinnamate decyl esterCell Growth InhibitionMCF-7 breast cancer cells~3.2 µM[4]
Cinnamic acidCell ViabilityA549 lung adenocarcinoma cells~160 µM (trans-cinnamic acid)[4]

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro evaluation of the anti-inflammatory potential of this compound.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

Materials:

  • HEK293 or RAW264.7 cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (dissolved in DMSO)

  • NF-κB activator (e.g., TNF-α or LPS)

  • 96-well white, opaque cell culture plates

  • Passive Lysis Buffer

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 or RAW264.7 cells in a 96-well white, opaque plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.[5]

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[5]

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).[5]

  • Stimulation: Induce NF-κB activation by adding TNF-α (10-20 ng/mL) or LPS (1 µg/mL) to the wells. Incubate for 6-8 hours.[5]

  • Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.[6]

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[6]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated vehicle control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of the test compound on the enzymatic activity of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • Colorimetric or fluorometric detection probe

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and arachidonic acid substrate according to the assay kit instructions.[7]

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[8]

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.[9]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a short incubation (e.g., 2 minutes), stop the reaction and measure the product formation using a colorimetric or fluorometric plate reader.[7]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

  • Purified 5-LOX enzyme (e.g., from soybean or human recombinant)

  • Assay Buffer

  • Linoleic acid or arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • Detection reagent

  • 96-well plate

  • Spectrophotometer

Protocol:

  • Assay Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known 5-LOX inhibitor (e.g., zileuton) as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for a specified time.

  • Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 234 nm for linoleic acid) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.

High Mobility Group Box 1 (HMGB1) Release Assay (ELISA)

This assay quantifies the amount of HMGB1 released from cells into the culture medium, which is a marker of inflammatory cell death or active secretion.

Materials:

  • RAW264.7 macrophages or other suitable cell line

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Human or mouse HMGB1 ELISA kit

  • Microplate reader

Protocol:

  • Cell Culture: Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce HMGB1 release by stimulating the cells with LPS (e.g., 1 µg/mL) for 16-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of HMGB1 in the supernatant using a commercial HMGB1 ELISA kit according to the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage inhibition of HMGB1 release for each concentration of the test compound compared to the LPS-stimulated control.

Visualizations

Signaling Pathways

NF_kB_Pathway cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB degradation of IκB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) tDCA trans-3,4-Difluorocinnamic acid (Proposed) tDCA->IKK inhibits Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA activated by PLA2 PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation tDCA trans-3,4-Difluorocinnamic acid (Proposed) tDCA->COX inhibits tDCA->LOX inhibits Experimental_Workflow Start Start: Synthesize/Acquire This compound In_Vitro In Vitro Screening Start->In_Vitro NFkB_Assay NF-κB Luciferase Assay In_Vitro->NFkB_Assay COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay LOX_Assay 5-LOX Inhibition Assay In_Vitro->LOX_Assay HMGB1_Assay HMGB1 Release Assay In_Vitro->HMGB1_Assay Data_Analysis Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis COX_Assay->Data_Analysis LOX_Assay->Data_Analysis HMGB1_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Potent Activity End End: Candidate for In Vivo Studies Data_Analysis->End Promising Candidate Lead_Optimization->In_Vitro Synthesize Analogs

References

Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of trans-3,4-Difluorocinnamic acid, a versatile fluorinated building block with significant potential in pharmaceutical and materials science research. The protocols detailed below are based on established methodologies for cinnamic acid derivatives and are intended to serve as a starting point for investigating the biological and chemical properties of this compound.

Overview of this compound

This compound is a derivative of cinnamic acid distinguished by the presence of two fluorine atoms on the phenyl ring. This substitution can enhance metabolic stability and biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1] Its applications span various research areas, including the development of treatments for cancer and inflammatory diseases.[1]

Key Physicochemical Data:

PropertyValueReference
CAS Number 112897-97-9[2][3]
Molecular Formula C₉H₆F₂O₂[2][3]
Molecular Weight 184.14 g/mol [2][3]
Melting Point 194 - 198 °C[2]
Appearance White to off-white crystalline powder[2]

Applications in Synthesis

This compound serves as a crucial precursor in the synthesis of various biologically active molecules.

Synthesis of 5-HT₃ Receptor Antagonists (Substituted Isoquinolones)

Substituted isoquinolones derived from this compound have been identified as potent 5-HT₃ receptor antagonists, which are valuable in managing chemotherapy-induced nausea and vomiting.[2] A derivative has shown an infective dose (ID₅₀) of 0.35 μg/kg in anticancer treatments.[2] The synthesis can be achieved through a Curtius rearrangement.[2]

Proposed Synthetic Workflow:

G A This compound B Acid Chloride Formation (e.g., SOCl₂) A->B C Azide Formation (e.g., NaN₃) B->C D Curtius Rearrangement (Heat) C->D E Isocyanate Intermediate D->E F Cyclization E->F G Substituted Isoquinolone F->G

Caption: Proposed synthetic pathway for substituted isoquinolones.

Experimental Protocol: Synthesis of Substituted Isoquinolones (General Procedure)

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Heat the mixture under reflux for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Azide Formation: Dissolve the crude acid chloride in acetone and cool the solution to 0°C. Add a solution of sodium azide (1.5 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the reaction mixture for 1-2 hours at 0°C.

  • Curtius Rearrangement and Cyclization: Extract the acyl azide with a suitable organic solvent (e.g., toluene). Dry the organic layer over anhydrous sodium sulfate and heat it to induce the Curtius rearrangement to the isocyanate. The subsequent intramolecular cyclization to the isoquinolone can be facilitated by the addition of a Lewis acid or by further heating.

  • Purification: Purify the resulting substituted isoquinolone by column chromatography on silica gel.

Synthesis of Psammaplin A Derivatives

This compound is also utilized in the synthesis of derivatives of Psammaplin A, which have shown potential as radiosensitizers for human lung cancer.[2] A synthesized derivative demonstrated a potency of 16.14 μM.[2]

Experimental Protocol: Synthesis of a Psammaplin A Derivative (General Procedure)

  • Activation of Carboxylic Acid: Activate this compound (1 equivalent) using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

  • Amide Coupling: Add the desired amine component (e.g., a derivative of cystamine) (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the activated acid solution. Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea (if DCC is used). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

In Vitro Biological Activity Assays

While specific data for this compound is limited, the following protocols for related cinnamic acid derivatives can be adapted to evaluate its potential cytotoxic and anti-inflammatory effects.

Cytotoxicity Assay against Cancer Cell Lines

Cinnamic acid has demonstrated cytotoxic effects on human melanoma cells with an IC₅₀ of 2.4 mM.[4] The following protocol describes a standard MTT assay to determine the cytotoxic potential of this compound.

Experimental Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ value H->I

Caption: Workflow for MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each concentration of the test compound.

Investigation of Signaling Pathways

Cinnamic acid and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. The effect of this compound on this pathway can be investigated using a luciferase reporter assay.

Logical Workflow for NF-κB Reporter Assay:

G A Transfect cells with NF-κB luciferase reporter plasmid B Treat with this compound A->B C Stimulate with TNF-α or LPS B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F G Analyze data F->G

Caption: Workflow for NF-κB luciferase reporter assay.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment and Stimulation: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold change in NF-κB activity relative to the stimulated control.

MAPK Signaling Pathway

The MAPK signaling pathway, including p38 and JNK, is involved in cellular stress responses and inflammation. Western blotting can be used to assess the effect of this compound on the phosphorylation (activation) of key MAPK proteins. Trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway.[5]

Experimental Protocol: Western Blot for Phospho-p38 MAPK

  • Cell Treatment: Seed cells (e.g., RAW 264.7) in a 6-well plate. Treat the cells with this compound for a specified time course (e.g., 0, 15, 30, 60 minutes). A positive control, such as anisomycin, can be used to induce p38 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

  • Data Analysis: Re-probe the membrane with an antibody for total p38 MAPK to ensure equal protein loading. Quantify the band intensities and express the results as a ratio of phospho-p38 to total p38.

Summary of Quantitative Data

The following table summarizes the available quantitative data for derivatives of this compound and related compounds.

Compound/DerivativeAssay/ParameterValueCell Line/ModelReference
Substituted Isoquinolone5-HT₃ Receptor Antagonism (ID₅₀)0.35 μg/kgIn vivo (anticancer treatment)[2]
Psammaplin A DerivativePotency16.14 μMNot specified[2]
Cinnamic AcidCytotoxicity (IC₅₀)2.4 mMHuman Melanoma (HT-144)[4]

Disclaimer: The experimental protocols provided are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: trans-3,4-Difluorocinnamic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,4-Difluorocinnamic acid is a versatile organic compound that is increasingly finding applications in the field of materials science. Its unique molecular structure, featuring a difluorinated phenyl ring and a reactive carboxylic acid group, makes it a valuable building block for the synthesis of high-performance polymers, advanced coatings, and functional liquid crystals. The presence of fluorine atoms significantly enhances key material properties such as thermal stability, mechanical strength, and chemical resistance, while also imparting desirable optical and dielectric characteristics.

These application notes provide an overview of the use of this compound in materials science, along with detailed protocols for the synthesis and characterization of representative materials.

Key Applications in Materials Science

The distinct properties of this compound make it a valuable component in several areas of materials science:

  • High-Performance Polymers: Incorporation of this compound into polymer backbones, such as those of polyamides and polyimides, can significantly enhance their thermal and mechanical properties.[1][2] The strong carbon-fluorine bonds contribute to increased thermal stability, making these materials suitable for applications in demanding environments, such as in the aerospace and electronics industries.[1][2]

  • Fluorinated Coatings: As a component in polymer coatings, this compound can improve surface properties.[3] Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic surfaces with excellent anti-fouling and self-cleaning properties.[3][4]

  • Liquid Crystals: The rigid, rod-like structure of the this compound moiety makes it a suitable component for the synthesis of liquid crystals.[5][6][7][8] The fluorine substituents can influence the mesomorphic behavior and dielectric anisotropy of the resulting liquid crystal materials, which are critical parameters for their use in display technologies.[7][8]

  • Photoreactive Polymers: The cinnamic acid group is known to undergo photodimerization upon exposure to UV light.[9][10] This property can be exploited to create photocrosslinkable polymers for applications in photoresists, adhesives, and biomaterials.[9][10]

Quantitative Data Summary

The following table summarizes typical properties of high-performance fluorinated polymers, providing an indication of the potential performance enhancements achievable by incorporating this compound or similar fluorinated monomers.

PropertyTypical Value for Fluorinated Polyamides/PolyimidesReference
Glass Transition Temperature (Tg)241–407 °C[2][11]
10% Weight Loss Temperature (TGA)480–570 °C[2][11]
Tensile Strength73.4–232.73 MPa[2][11]
Elongation at Break6.7–26.26%[2][11]
Dielectric Constant (1 MHz)~2.312[2]

Experimental Protocols

Protocol 1: Synthesis of a High-Performance Fluorinated Polyamide

This protocol describes a general method for the synthesis of a polyamide incorporating this compound, which would first need to be converted to its corresponding diacid chloride or used in a direct polycondensation reaction. For this example, we will assume the use of a generic aromatic diamine.

Workflow for Fluorinated Polyamide Synthesis

G cluster_0 Monomer Preparation cluster_1 Polycondensation cluster_2 Purification and Drying cluster_3 Characterization Monomer1 This compound Reaction Polymerization in NMP with condensing agents Monomer1->Reaction Monomer2 Aromatic Diamine Monomer2->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Water and Ethanol Precipitation->Washing Drying Drying under Vacuum Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC

Caption: Workflow for the synthesis and characterization of a fluorinated polyamide.

Materials:

  • This compound (or its diacid derivative)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Ethanol

Procedure:

  • Monomer Preparation: Ensure all monomers are pure and dry. If starting from the carboxylic acid, it may need to be converted to the diacid chloride using a standard procedure with thionyl chloride or oxalyl chloride.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine and this compound (or its diacid derivative) in anhydrous NMP.

  • Polycondensation: Add anhydrous calcium chloride to the solution to act as a dehydrating agent. Then, add triphenyl phosphite and pyridine as condensing agents.

  • Heating: Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with water and then ethanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer using techniques such as FTIR spectroscopy (to confirm the formation of amide bonds), thermogravimetric analysis (TGA) to determine thermal stability, and differential scanning calorimetry (DSC) to measure the glass transition temperature.

Protocol 2: Conceptual Outline for the Synthesis of a Fluorinated Liquid Crystal

This protocol outlines the general steps for synthesizing a liquid crystal molecule incorporating the this compound moiety. This typically involves esterification with a mesogenic phenol.

Logical Flow for Liquid Crystal Synthesis

G Start This compound Esterification Esterification Reaction (e.g., DCC/DMAP or acid chloride route) Start->Esterification Phenol Mesogenic Phenol (e.g., 4-alkoxyphenol) Phenol->Esterification Purification Purification (Column Chromatography, Recrystallization) Esterification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Mesophase Mesophase Analysis (POM, DSC) Purification->Mesophase Final Fluorinated Liquid Crystal Characterization->Final Mesophase->Final

Caption: Logical workflow for the synthesis and analysis of a fluorinated liquid crystal.

Procedure Outline:

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound needs to be activated for esterification. This can be achieved by converting it to the acid chloride using oxalyl chloride or thionyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Esterification: The activated cinnamic acid derivative is then reacted with a suitable mesogenic phenol (e.g., a 4-alkoxyphenol) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts. The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • Mesophase Analysis: The liquid crystalline properties of the synthesized compound are investigated using polarized optical microscopy (POM) to observe the textures of the mesophases and differential scanning calorimetry (DSC) to determine the phase transition temperatures.

Conclusion

This compound is a promising building block for the development of advanced materials with enhanced properties. Its incorporation into polymers can lead to materials with superior thermal and mechanical stability, while its use in the synthesis of liquid crystals offers opportunities for new display and photonic materials. The protocols provided here offer a starting point for researchers to explore the potential of this versatile compound in their own materials science investigations.

References

Application Notes and Protocols for the Reactions of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of trans-3,4-Difluorocinnamic acid, a versatile fluorinated building block crucial in the synthesis of various biologically active compounds. The protocols outlined below are intended to serve as a guide for the utilization of this reagent in drug discovery and medicinal chemistry.

Introduction

This compound is a difluoro-substituted aromatic carboxylic acid with the chemical formula C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol .[1] Its unique electronic properties, conferred by the fluorine substituents, make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The presence of fluorine can significantly enhance biological activity, metabolic stability, and binding affinity of target molecules.[2] This document details its application in several key organic transformations.

Amidation Reactions

The conversion of this compound to its corresponding amides is a fundamental step in the synthesis of numerous bioactive molecules, including analogs of the natural product Psammaplin A, which are known for their histone deacetylase (HDAC) inhibitory activity.[3]

General Reaction Scheme:

Amidation trans-3,4-Difluorocinnamic_acid This compound Amide_Product trans-3,4-Difluorocinnamide Derivative trans-3,4-Difluorocinnamic_acid->Amide_Product Amine R-NH2 Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., EDC, DCC) Coupling_Reagent->Amide_Product Activates Carboxylic Acid

Caption: General workflow for the amidation of this compound.

Experimental Protocol: Amide Synthesis using EDC Coupling

This protocol describes a general procedure for the amidation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and TEA or DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary (Amidation):

Amine SubstrateCoupling ReagentSolventBaseYield (%)Reference
p-AnisidineEDCTHF-93.1[4]
Various aminesDCCAqueous acetoneNaHCO₃14-24[5]

Esterification Reactions

Ester derivatives of cinnamic acids are widely used in the fragrance, cosmetic, and pharmaceutical industries. Fischer esterification is a common method for their synthesis.

General Reaction Scheme:

Esterification trans-3,4-Difluorocinnamic_acid This compound Ester_Product trans-3,4-Difluorocinnamate Ester trans-3,4-Difluorocinnamic_acid->Ester_Product Alcohol R-OH Alcohol->Ester_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester_Product

Caption: General workflow for the esterification of this compound.

Experimental Protocol: Fischer Esterification

This protocol provides a general method for the synthesis of alkyl esters of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Dichloromethane or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (used as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the product by column chromatography or distillation.

Quantitative Data Summary (Esterification of Cinnamic Acids):

AlcoholCatalystReaction TimeYield (%)Reference
MentholH₂SO₄3-4 hours85-92[6]
Amyl alcoholH₂SO₄6 hours80.73[6]

Curtius Rearrangement for Isoquinolone Synthesis

This compound is a key starting material for the synthesis of substituted isoquinolones, which have shown potential as 5-HT₃ antagonists for use in anticancer treatments.[3] The key transformation involves a Curtius rearrangement of an acyl azide intermediate.

Signaling Pathway (Simplified 5-HT₃ Receptor Antagonism):

Serotonin_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release 5HT3_Receptor 5-HT3 Receptor Ion_Channel Cation Channel 5HT3_Receptor->Ion_Channel Opens Depolarization Depolarization (Nausea Signal) Ion_Channel->Depolarization Leads to Serotonin->5HT3_Receptor Binds Isoquinolone_Antagonist Isoquinolone Derivative Isoquinolone_Antagonist->5HT3_Receptor Blocks

Caption: Simplified diagram of 5-HT3 receptor antagonism by isoquinolone derivatives.

Experimental Protocol: Synthesis of an Isoquinolone Precursor via Curtius Rearrangement

This protocol outlines the initial steps towards the synthesis of an isoquinolone, involving the formation of an acyl azide from this compound and its subsequent rearrangement.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Sodium azide (NaN₃)

  • Acetone and water

  • Diphenyl ether or another high-boiling solvent

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Stir at room temperature for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude trans-3,4-difluorocinnamoyl chloride.

  • Acyl Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Separately, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution. Stir vigorously at 0 °C for 1-2 hours.

  • Extraction: Add cold water to the reaction mixture and extract with cold toluene or ethyl acetate. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction. It is recommended to use the solution directly in the next step.

  • Curtius Rearrangement: Add the dried organic solution of the acyl azide to a pre-heated high-boiling solvent (e.g., diphenyl ether) at 200-250 °C. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.

  • Cyclization (General): The resulting vinyl isocyanate can then undergo thermal or acid-catalyzed cyclization to form the isoquinolone ring system. The specific conditions for this step will depend on the desired final product.

Heck Coupling Reactions

The Heck reaction allows for the coupling of this compound derivatives with aryl or vinyl halides, providing a route to more complex stilbene and diarylacrylic acid structures.

General Reaction Scheme:

Heck_Coupling Difluorocinnamate_Ester trans-3,4-Difluorocinnamate Ester Coupled_Product Coupled Product Difluorocinnamate_Ester->Coupled_Product Aryl_Halide Ar-X Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Coupled_Product Base Base (e.g., Et3N) Base->Coupled_Product

Caption: General workflow for the Heck coupling of a trans-3,4-Difluorocinnamate ester.

Experimental Protocol: Heck Reaction of a Cinnamate Ester

This protocol is a general procedure adaptable for the Heck coupling of an ester of this compound.

Materials:

  • Ester of this compound (e.g., methyl ester)

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • Acetonitrile or DMF, anhydrous

Procedure:

  • To a Schlenk flask, add the ester of this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous acetonitrile or DMF, followed by the base (e.g., Et₃N, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary (Heck Reaction of Cinnamic Acid Derivatives):

Aryl HalideOlefinCatalystBaseYield (%)Reference
IodobenzeneMethyl acrylatePd/CEt₃NGood
VariousVariousPalladacycleOrganic/InorganicHigh[7]

Catalytic Hydrogenation

The double bond of this compound can be selectively reduced to yield 3-(3,4-difluorophenyl)propanoic acid, a valuable intermediate for various pharmaceutical targets.

General Reaction Scheme:

Hydrogenation trans-3,4-Difluorocinnamic_acid This compound Reduced_Product 3-(3,4-Difluorophenyl)propanoic Acid trans-3,4-Difluorocinnamic_acid->Reduced_Product H2 H2 H2->Reduced_Product Catalyst Catalyst (e.g., Pd/C) Catalyst->Reduced_Product

Caption: General workflow for the hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add the Pd/C catalyst (typically 5-10 mol% of Pd).

  • Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.

  • Evacuate the flask and refill with hydrogen three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

  • Monitor the reaction by TLC until completion.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product.

Quantitative Data Summary (Hydrogenation of Cinnamic Acid):

CatalystHydrogen SourceSolventBaseYield (%)Reference
PdCl₂HCOOHWaterNaOH98[8]
5% Pd/CH₂Ethanol-100 (Conversion)[9]

Disclaimer: These protocols are intended for guidance and may require optimization for specific substrates and scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-3,4-Difluorocinnamic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Knoevenagel-Doebner Condensation

Question: We are experiencing a low yield of this compound when using the Knoevenagel-Doebner reaction with 3,4-difluorobenzaldehyde and malonic acid. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the Knoevenagel-Doebner condensation of 3,4-difluorobenzaldehyde can be attributed to several factors, primarily related to the electron-withdrawing nature of the fluorine substituents and reaction conditions.

  • Incomplete Reaction: The electron-withdrawing fluorine atoms on the benzaldehyde ring can decrease the reactivity of the carbonyl group. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Temperature: The reaction temperature is crucial. While heating is necessary to drive the condensation and subsequent decarboxylation, excessive temperatures can lead to side reactions and degradation of the product. A reflux in pyridine is a common condition, and maintaining a consistent temperature is important.[1]

  • Catalyst Inefficiency: Piperidine is often used as a basic catalyst. Ensure that a sufficient catalytic amount is used. However, an excess of a strong base can promote self-condensation of the aldehyde or other side reactions.[2]

  • Premature Decarboxylation or Side Reactions: The intermediate, a substituted malonic acid, must undergo decarboxylation to form the final product. The timing of this step can be influenced by the reaction conditions. In some cases, side reactions may compete with the desired decarboxylation.

  • Purification Losses: The workup and purification process can be a significant source of yield loss. Ensure complete precipitation of the product upon acidification and minimize losses during filtration and washing. Recrystallization from a suitable solvent system, such as ethanol/water, is often necessary for purification.[1]

To improve the yield, consider the following:

  • Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time for complete consumption of the starting aldehyde.

  • Control Temperature: Maintain a steady reflux temperature.

  • Catalyst Concentration: Use a catalytic amount of piperidine. If yields are still low, a slight increase in the catalyst amount could be tested, but with caution.

  • Effective Workup: After the reaction, pour the mixture into a pre-cooled dilute acid solution to effectively precipitate the product. Wash the precipitate with cold water to remove impurities.

Issue 2: Formation of cis-Isomer and Other Impurities in Wittig Reaction

Question: Our Wittig synthesis of this compound is producing a mixture of cis and trans isomers, along with persistent triphenylphosphine oxide contamination. How can we improve the stereoselectivity and purity of our product?

Answer:

The Wittig reaction is a powerful tool for alkene synthesis, but achieving high trans selectivity and removing the triphenylphosphine oxide byproduct can be challenging.

  • Ylide Stability and Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.

    • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (like a carboxylate) tend to be more stable and generally favor the formation of the thermodynamically more stable E (trans) isomer.[3]

    • Unstabilized Ylides: Less stable ylides often lead to the kinetically favored Z (cis) isomer. For the synthesis of this compound, a stabilized ylide derived from a (carboxymethyl)triphenylphosphonium salt is typically used.

  • Reaction Conditions: The choice of base and solvent can also influence the E/Z ratio. For stabilized ylides, ethereal solvents like THF or DME are common.

  • Triphenylphosphine Oxide Removal: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction. Its polarity is similar to that of many Wittig products, making separation by chromatography challenging.

To improve stereoselectivity and purity:

  • Use a Stabilized Ylide: Ensure you are using a stabilized ylide, such as the one generated from (carboxymethyl)triphenylphosphonium bromide.

  • Optimize Reaction Conditions: If cis-isomer formation is significant, you can try adjusting the solvent and base combination. Running the reaction at a slightly elevated temperature may also favor the formation of the more stable trans-isomer.

  • TPPO Removal:

    • Crystallization: Careful recrystallization is often the most effective method for removing TPPO. A mixed solvent system may be required.

    • Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

    • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like diethyl ether or hexane, allowing for its removal by filtration.

Issue 3: Low or Inconsistent Yields in the Heck Reaction

Question: We are attempting to synthesize this compound via a Heck reaction between a 3,4-difluorophenyl halide and acrylic acid, but we are getting low and inconsistent yields. What factors could be contributing to this?

Answer:

The Heck reaction is a versatile C-C bond-forming reaction, but its success is highly dependent on the optimization of several parameters, especially when dealing with electron-deficient aryl halides.

  • Catalyst Choice and Activity: The palladium catalyst is the heart of the Heck reaction.

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. The active catalyst is a Pd(0) species.

    • Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines often improve the catalytic activity for electron-deficient aryl halides.

  • Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base can significantly impact the yield.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides are the most reactive, they are also more expensive. Aryl bromides offer a good compromise. The electron-withdrawing fluorine atoms can make the oxidative addition step more challenging.

  • Reaction Temperature: The reaction usually requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.

To improve yields and consistency:

  • Catalyst System Optimization:

    • Experiment with different palladium sources and phosphine ligands.

    • Ensure the catalyst is not deactivated by oxygen; performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Base and Solvent Screening: Perform small-scale test reactions to screen different bases and solvents to find the optimal combination for your specific substrates.

  • Aryl Halide Choice: If using an aryl bromide with low reactivity, consider switching to the corresponding aryl iodide.

  • Temperature Control: Carefully control the reaction temperature. A temperature screen can help identify the optimal balance between reaction rate and catalyst stability.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides the highest yield for this compound?

A1: The Knoevenagel-Doebner condensation is often reported to provide good to excellent yields for the synthesis of substituted cinnamic acids, including those with electron-withdrawing groups.[2] A reported yield for the synthesis of this compound via this method is around 73.5%.[4] However, the optimal method can depend on the available starting materials, equipment, and the scale of the reaction. The Heck and Wittig reactions can also provide good yields with proper optimization.

Q2: What is the purpose of using pyridine as a solvent in the Knoevenagel-Doebner reaction?

A2: In the Knoevenagel-Doebner reaction, pyridine serves a dual purpose. It acts as a basic catalyst to facilitate the initial condensation reaction between the aldehyde and malonic acid. Additionally, it serves as a high-boiling solvent that allows the reaction to be heated to the temperature required for the subsequent decarboxylation of the intermediate to form the final cinnamic acid product.[1][2]

Q3: How can I confirm that I have synthesized the trans isomer of 3,4-Difluorocinnamic acid?

A3: The stereochemistry of the product can be confirmed using proton NMR (¹H NMR) spectroscopy. The coupling constant (J-value) for the vinyl protons in the trans isomer is typically in the range of 15-18 Hz, which is significantly larger than the typical J-value for the cis isomer (around 10-12 Hz).

Q4: What are some common side products in the Perkin reaction for cinnamic acid synthesis?

A4: The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride, can sometimes lead to side products. These can include self-condensation products of the anhydride and, in some cases, the formation of colored byproducts due to the high reaction temperatures required. Incomplete hydrolysis of the mixed anhydride intermediate can also lead to impurities.[5]

Q5: Are there any green chemistry approaches to the synthesis of cinnamic acids?

A5: Yes, there are efforts to develop greener synthetic routes. For the Knoevenagel-Doebner condensation, replacing pyridine with less toxic bases and solvents is an area of active research. Microwave-assisted synthesis can also be considered a greener approach as it often leads to shorter reaction times and reduced energy consumption.[6][7] Solvent-free Wittig reactions have also been reported as a greener alternative.

Data Summary

The following table summarizes reported yield data for different synthetic methods for producing substituted cinnamic acids. Note that yields can vary significantly based on the specific substituents and reaction conditions.

Synthetic MethodStarting MaterialsTypical Yield Range for Substituted Cinnamic AcidsReported Yield for this compound
Knoevenagel-Doebner 3,4-Difluorobenzaldehyde, Malonic Acid70-90%~73.5%[4]
Perkin Reaction 3,4-Difluorobenzaldehyde, Acetic Anhydride40-70%Data not readily available
Wittig Reaction 3,4-Difluorobenzaldehyde, (Carboxymethyl)triphenylphosphonium bromide50-85%Data not readily available
Heck Reaction 3,4-Dihaloiodobenzene, Acrylic Acid60-95%Data not readily available

Experimental Protocols

1. Knoevenagel-Doebner Synthesis of this compound [1]

  • Materials:

    • 3,4-Difluorobenzaldehyde (10 mmol)

    • Malonic acid (30 mmol, 3.12 g)

    • Piperidine (0.5 mL)

    • Pyridine (20 mL)

    • 3 M HCl solution

    • Deionized water

    • 5% w/v aqueous NaHCO₃ solution

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve 3,4-difluorobenzaldehyde (10 mmol) and malonic acid (30 mmol) in pyridine (20 mL) in a round-bottom flask.

    • Add piperidine (0.5 mL) to the solution.

    • Heat the reaction mixture to reflux for 4 hours.

    • After cooling to room temperature, slowly pour the reaction mixture into 100 mL of pre-cooled aqueous 3 M HCl solution.

    • Collect the precipitated white solid by filtration.

    • Wash the solid sequentially with deionized water (3 x 50 mL), 5% w/v aqueous NaHCO₃ solution (20 mL), and finally with deionized water (2 x 50 mL).

    • Dry the resulting solid in an oven at 60 °C.

    • If necessary, recrystallize the crude product from an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Knoevenagel-Doebner Reaction cluster_workup Workup & Purification cluster_product Final Product cluster_troubleshooting Troubleshooting Points 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Condensation & Decarboxylation Condensation & Decarboxylation 3,4-Difluorobenzaldehyde->Condensation & Decarboxylation Malonic Acid Malonic Acid Malonic Acid->Condensation & Decarboxylation Acidification & Precipitation Acidification & Precipitation Condensation & Decarboxylation->Acidification & Precipitation Crude Product Low Yield Low Yield Condensation & Decarboxylation->Low Yield Incomplete Reaction Impurity Formation Impurity Formation Condensation & Decarboxylation->Impurity Formation Side Reactions Filtration & Washing Filtration & Washing Acidification & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization This compound This compound Recrystallization->this compound Purified Product Recrystallization->Low Yield Purification Losses Logical_Relationship Reaction_Conditions Reaction_Conditions Solvent Solvent Reaction_Conditions->Solvent Reaction_Time Reaction_Time Reaction_Conditions->Reaction_Time Temperature Temperature Reaction_Conditions->Temperature Purification_Efficiency Purification_Efficiency Recrystallization_Solvent Recrystallization_Solvent Purification_Efficiency->Recrystallization_Solvent Precipitation Precipitation Purification_Efficiency->Precipitation Catalyst_Activity Catalyst_Activity Troubleshooting Troubleshooting Recrystallization_Solvent->Troubleshooting Improve Yield Improve Yield Improve Yield->Reaction_Conditions Improve Yield->Purification_Efficiency Reaction_Kinetics Reaction_Kinetics Reaction_Kinetics->Catalyst_Activity Reactant_Reactivity Reactant_Reactivity Reaction_Kinetics->Reactant_Reactivity Reactant_Reactivity->Troubleshooting Temperature->Troubleshooting Low Yield Low Yield Impurity_Formation Impurity_Formation

References

Technical Support Center: Purification of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of trans-3,4-Difluorocinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting

Question: My compound "oiled out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. It often occurs when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. Here are several steps to resolve this:

  • Re-heat the solution: Add a small amount of the primary solvent (e.g., ethanol) to the mixture to ensure everything redissolves completely upon heating.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Avoid direct transfer to an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Question: I have very low recovery of my purified product after recrystallization. What are the possible causes and how can I improve the yield?

Answer: Low recovery can be due to several factors. Consider the following to improve your yield:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt the recrystallization again.

  • Premature Crystallization: If crystals form too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated (e.g., by passing hot solvent through it) and that the solution is kept hot during filtration.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal formation before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Column Chromatography Troubleshooting

Question: The separation of my compound from an impurity is poor, and the fractions are mixed. How can I improve the resolution?

Answer: Poor separation in column chromatography can be addressed by optimizing your chromatographic conditions:

  • Solvent System Polarity: The polarity of the mobile phase is crucial. If your compound and the impurity are eluting too closely together, you can try a less polar solvent system. For the recommended ethyl acetate-hexane system, you could decrease the proportion of ethyl acetate (e.g., from 1:2 to 1:3 or 1:4).

  • Column Dimensions: A longer and narrower column can improve separation efficiency.

  • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can lead to sharper bands and better separation.

  • Sample Loading: Overloading the column can cause band broadening and poor separation. Ensure your sample is dissolved in a minimal amount of solvent and loaded carefully onto the column in a narrow band.

Question: My compound is not eluting from the column. What could be the problem?

Answer: If your compound remains on the column, the mobile phase is likely not polar enough to displace it from the silica gel. To elute your compound, you will need to gradually increase the polarity of the mobile phase. For an ethyl acetate-hexane system, you can increase the concentration of ethyl acetate. In some cases, a small amount of a more polar solvent, like methanol, may be needed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: When synthesized via the Knoevenagel condensation of 3,4-difluorobenzaldehyde and malonic acid, common impurities may include unreacted 3,4-difluorobenzaldehyde, malonic acid, and potentially the cis-isomer of the product.

Q2: Which purification method, recrystallization or column chromatography, is better for this compound?

A2: The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities and is generally a simpler and more scalable technique.

  • Column chromatography is more powerful for separating mixtures with multiple components or impurities with similar solubility to the product.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 194-196 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect any residual solvents or impurities.

Q4: Can I use a different solvent system for recrystallization?

A4: Yes, other solvent systems can be explored. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, other potential solvent pairs could include ethanol/heptane or toluene. It is recommended to perform small-scale solubility tests to identify the optimal solvent system for your specific needs.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a mixed-solvent system of ethanol and water. The optimal ratio may need to be determined experimentally.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation:

ParameterValue/Condition
Primary Solvent95% Ethanol
Anti-SolventWater
Temperature for DissolutionNear boiling point of ethanol
Cooling MethodSlow cooling to RT, then ice bath
Expected Purity>98%
Column Chromatography of this compound

This protocol uses a silica gel stationary phase and an ethyl acetate/hexane mobile phase.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (1:2 ethyl acetate/hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation:

ParameterValue/Condition
Stationary PhaseSilica Gel
Mobile PhaseEthyl Acetate / Hexane (1:2 v/v)
Elution ModeIsocratic
MonitoringThin-Layer Chromatography (TLC)
Expected Purity>99%

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in minimum hot 95% ethanol start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_water Add hot water dropwise until cloudy hot_filtration->add_water Insolubles removed hot_filtration->add_water No insolubles add_ethanol Add a few drops of hot ethanol to clarify add_water->add_ethanol cool Cool slowly to room temperature add_ethanol->cool ice_bath Cool in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with ice-cold ethanol/water filter->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start with Crude This compound prepare_column Prepare and pack silica gel column start->prepare_column load_sample Load sample dissolved in minimal mobile phase prepare_column->load_sample elute Elute with 1:2 Ethyl Acetate/Hexane load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions analyze_fractions->collect_fractions Continue elution combine_pure Combine pure fractions analyze_fractions->combine_pure Pure fractions identified evaporate Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

common side reactions with trans-3,4-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-3,4-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions that may be encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The molecule has three primary reactive sites: the carboxylic acid group (-COOH), the α,β-unsaturated alkene (C=C double bond), and the difluorinated aromatic ring. The specific reaction conditions will determine which site is most reactive.

Q2: What are the typical applications of this compound?

A2: this compound is a versatile building block used in the synthesis of pharmaceuticals and advanced materials.[1] It is a precursor for active pharmaceutical ingredients (APIs), including substituted isoquinolones used as 5-HT3 antagonists and derivatives of psammaplin A investigated as radiosensitizers for cancer therapy.[2] The fluorinated structure often enhances biological activity and metabolic stability.[1]

Q3: What are the primary safety concerns with this compound?

A3: According to the Globally Harmonized System (GHS) of classification, this compound is known to cause skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[3][4] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling the solid material.

Q4: Can the trans configuration of the double bond isomerize to cis?

A4: Yes, isomerization of the thermodynamically more stable trans-alkene to the cis-alkene can occur, particularly under exposure to UV light or high temperatures. This can lead to a mixture of isomers, complicating purification and potentially affecting the biological activity of the final product. It is advisable to protect reactions from light and use the mildest effective thermal conditions.

Troubleshooting Guide: Common Side Reactions

This guide addresses potential side reactions categorized by the type of transformation.

Reactions at the Carboxylic Acid Group (Amide & Ester Coupling)

Amide and ester couplings are among the most common reactions performed with this compound. The primary challenge is often achieving complete conversion while minimizing byproducts from the coupling reagents.

Issue: Low yield or incomplete conversion in amide coupling using carbodiimides (e.g., EDC, DCC).

Potential CauseProposed Solution
Formation of N-acylurea byproduct: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes the starting material.Add an activating agent like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to trap the O-acylisourea and form a more stable, reactive ester.
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly.Increase reaction temperature moderately (e.g., to 40-50 °C), increase the concentration of the amine, or switch to a more potent coupling reagent system like HATU or HBTU.
Byproduct from coupling reagent: The urea byproduct (e.g., DCU from DCC) can be difficult to remove. DCU is poorly soluble, while the urea from EDC is water-soluble.[5]If using DCC, filter the reaction mixture to remove precipitated DCU. If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.[5]

Issue: Side reactions when activating the carboxylic acid to an acyl chloride.

Potential CauseProposed Solution
Reaction with the alkene: Harsh chlorinating agents (e.g., SOCl₂) can potentially react with the double bond, leading to undesired chlorinated byproducts.Use milder reagents like oxalyl chloride with a catalytic amount of DMF at low temperatures (e.g., 0 °C) to generate the acyl chloride in situ.
Polymerization: Acyl chlorides of α,β-unsaturated acids can be prone to polymerization, especially at elevated temperatures.Use the generated acyl chloride immediately in the next step without isolation and at low temperatures.
Reactions at the Alkene Double Bond

Issue: Unwanted reduction of the aromatic ring during catalytic hydrogenation of the alkene.

Potential CauseProposed Solution
Over-reduction: Aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Rhodium on carbon) can lead to the reduction of the difluorophenyl ring in addition to the C=C double bond.Use a milder catalyst like Palladium on carbon (Pd/C) under moderate hydrogen pressure (e.g., 1-3 atm). Monitor the reaction closely by TLC or LC-MS to stop it once the alkene is consumed.

Issue: Spontaneous polymerization.

Potential CauseProposed Solution
Radical formation: Cinnamic acids and their derivatives can undergo radical polymerization, initiated by heat, light, or radical initiators.Store the material in a cool, dark place. For reactions run at elevated temperatures, consider adding a radical inhibitor like hydroquinone or BHT if compatible with the desired chemistry.

Summary of Potential Side Reactions & Mitigation

Reaction TypeDesired ProductPotential Side Reaction/ByproductMitigation Strategy
Amide Coupling (Carbodiimide) CinnamideN-Acylurea formationAdd HOBt or Oxyma; use optimized stoichiometry.
Urea byproduct from coupling agentChoose EDC for water-soluble byproduct; filter DCU if using DCC.[5]
Esterification (Fischer) Cinnamate EsterIncomplete reactionUse a large excess of the alcohol; remove water using a Dean-Stark trap.
Alkene Hydrogenation Dihydrocinnamic acid derivativeAromatic ring reductionUse Pd/C under mild H₂ pressure; monitor reaction progress carefully.
General Anycis-Isomer formationProtect the reaction from UV light; avoid prolonged heating at high temperatures.
PolymerizationAdd radical inhibitors for high-temperature reactions; store reagent properly.

Experimental Protocols

Protocol: Synthesis of a Cinnamide via EDC/HOBt Coupling

This protocol provides a general method for coupling this compound with a primary or secondary amine.

  • Dissolution: Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C to form the active HOBt ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) if the amine is used as a salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a common side reaction pathway in amide coupling.

G cluster_workflow Experimental Workflow: Amide Coupling A 1. Dissolve Acid & HOBt B 2. Cool to 0 °C & Add EDC A->B C 3. Add Amine & Base B->C D 4. Stir at RT (12-24h) C->D E Troubleshooting Point: Low Conversion? D->E E->D Adjust conditions (temp, time) F 5. Aqueous Workup E->F Proceed if complete G Troubleshooting Point: Emulsion or Poor Separation? F->G G->F Add brine H 6. Purification (Chromatography) G->H Proceed I Final Product H->I

Caption: A typical workflow for amide coupling, highlighting key troubleshooting checkpoints.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Acid R-COOH (Difluorocinnamic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Slow) HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Fast) Amine R'-NH₂ Desired_Product Desired Amide (R-CO-NHR') Amine->Desired_Product HOBt HOBt HOBt_Ester->Desired_Product + Amine

Caption: Desired reaction pathway vs. a common side reaction in carbodiimide-mediated coupling.

References

Technical Support Center: Stability of trans-3,4-Difluorocinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trans-3,4-Difluorocinnamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing stability issues that may be encountered during experiments. The information provided is based on general principles of chemical stability and data from related cinnamic acid derivatives, as specific stability data for this compound in solution is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution include susceptibility to hydrolysis, photodegradation, and potential isomerization. As an α,β-unsaturated carboxylic acid, it can be influenced by factors such as pH, temperature, and light exposure.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the chemistry of similar compounds, potential degradation pathways may include:

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the carboxylic acid group can undergo reactions.

  • Side-chain Cleavage: Studies on related compounds like 4-fluorocinnamic acid suggest that microbial degradation can lead to the cleavage of the acrylic acid side chain, forming 3,4-difluorobenzoic acid. This could potentially occur through chemical degradation under certain conditions.

  • Photodegradation: Cinnamic acids are known to undergo photodegradation. In the solid state, UV irradiation of 2,6-difluorocinnamic acid has been shown to result in a [2+2] cycloaddition to form cyclobutane dimers. While this is a solid-state reaction, exposure to high-intensity light in solution could potentially lead to similar or other photochemical reactions.

  • cis-trans Isomerization: The trans double bond can isomerize to the cis form upon exposure to UV light.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Extreme acidic or basic conditions can catalyze the hydrolysis of functional groups. For many carboxylic acids, optimal stability is often found in the slightly acidic to neutral pH range. It is crucial to determine the optimal pH for your specific application and buffer the solution accordingly.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (refrigerated at 2-8°C for short-term and frozen at -20°C or -80°C for long-term storage).

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Maintained at an experimentally determined optimal pH, likely in the slightly acidic to neutral range.

  • For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize the risk of oxidation.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Issue 1: Loss of Compound Potency or Inconsistent Results in Biological Assays

Potential Cause Troubleshooting Steps
Degradation in Assay Buffer - Verify Stock Solution Integrity: Before preparing dilutions, confirm the purity of your stock solution using a suitable analytical method like HPLC. - Assess Buffer Stability: Perform a time-course study by incubating the compound in your assay buffer under experimental conditions (temperature, pH). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound. - Optimize pH: If degradation is observed, investigate if adjusting the buffer pH within a biologically compatible range improves stability. - Control Temperature: If the assay is performed at elevated temperatures, assess if a lower temperature can be used. - Prepare Fresh Solutions: Always prepare working solutions fresh from a validated stock solution immediately before your experiment.
Precipitation from Solution - Determine Solubility: The solubility of the compound may be limited in aqueous buffers and can be pH-dependent. Visually inspect solutions for any precipitate. - Adjust Formulation: Consider preparing a more concentrated stock in an organic solvent (e.g., DMSO, ethanol) and diluting it to the final concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Adsorption to Labware - Use Low-Binding Materials: The compound may adsorb to the surface of plastic tubes or plates. Use low-adsorption labware where possible. - Include a Carrier Protein: In some biological assays, the addition of a carrier protein like bovine serum albumin (BSA) to the buffer can help to reduce non-specific binding.

Issue 2: Appearance of New Peaks in HPLC Chromatogram During Analysis

Potential Cause Troubleshooting Steps
On-Column Degradation - Check Mobile Phase pH: Ensure the pH of your mobile phase is within the stable range for the compound and the column. - Reduce Analysis Time: A shorter run time can minimize the exposure of the compound to potentially harsh mobile phase conditions.
Degradation in Autosampler - Cool the Autosampler: If the autosampler is not refrigerated, the compound may degrade while waiting for injection. Use a cooled autosampler if available. - Limit Time in Autosampler: Prepare and place samples in the autosampler just before analysis.
Formation of Degradation Products - Identify Degradants: If new peaks are consistently observed, it is likely due to degradation. The primary expected degradation product from side-chain cleavage would be 3,4-difluorobenzoic acid. If using mass spectrometry, look for the corresponding molecular ion. - Perform Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed to generate these products under controlled conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer system.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the aqueous buffer or solvent of interest to a final concentration suitable for your experiments and for HPLC analysis (e.g., 50 µg/mL).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, dilute it further with the mobile phase to be within the linear range of the HPLC detector. Analyze this sample immediately to get the initial concentration (C₀).

  • Incubation: Aliquot the working solution into several sealed, light-protected vials. Place these vials under the desired storage conditions (e.g., room temperature, 4°C, 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point (t) using the formula: (% Remaining) = (Cₜ / C₀) * 100, where Cₜ is the concentration at time t. Plot the percentage remaining against time to visualize the degradation profile.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C for a specified period (e.g., 24 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Heat an aliquot of the stock solution at 60°C for a specified period (e.g., 24 hours).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source for a specified period.

  • Sample Neutralization (for acid and base hydrolysis): After the stress period, cool the samples to room temperature and neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 25°C

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

pH% Remaining after 24 hours% Remaining after 48 hours
2.092%85%
4.098%96%
7.099%98%
9.095%90%
12.080%65%

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_root_cause Potential Root Cause cluster_solution Corrective Actions Issue Inconsistent Results / Loss of Potency CheckStock Verify Stock Solution (HPLC) Issue->CheckStock AssessBuffer Assess Buffer Stability (Time-course Study) Issue->AssessBuffer Degradation Compound Degradation AssessBuffer->Degradation Degradation Observed Precipitation Precipitation AssessBuffer->Precipitation Precipitate Observed Adsorption Adsorption AssessBuffer->Adsorption Concentration Drop Optimize Optimize pH / Temp Degradation->Optimize FreshPrep Prepare Fresh Degradation->FreshPrep Solubility Improve Solubility (e.g., use co-solvent) Precipitation->Solubility LowBind Use Low-Binding Labware Adsorption->LowBind

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways cluster_degradation Potential Degradation Pathways Parent This compound Isomerization cis-3,4-Difluorocinnamic Acid Parent->Isomerization UV Light SideChainCleavage 3,4-Difluorobenzoic Acid Parent->SideChainCleavage Hydrolysis / Oxidation (Hypothesized) Photodimerization Cyclobutane Dimers Parent->Photodimerization UV Light (in solid state)

Caption: Potential degradation pathways for this compound.

Technical Support Center: Optimizing Reaction Conditions for trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-3,4-Difluorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Wittig reaction. Each method offers distinct advantages and challenges in terms of yield, stereoselectivity, and reaction conditions.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors:

  • Knoevenagel-Doebner Condensation: Often preferred for its high stereoselectivity for the trans-isomer and the use of relatively mild bases.[1] It is a reliable method for achieving good yields.

  • Perkin Reaction: A classic method for cinnamic acid synthesis, but it often requires high temperatures and can sometimes result in lower yields or the formation of side products.[2][3]

  • Wittig Reaction: Offers excellent control over the location of the double bond but requires the preparation of a phosphonium ylide, which adds extra steps to the synthesis.[4][5]

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3: Always consult the Safety Data Sheet (SDS) for each reagent. Key hazards include:

  • 3,4-Difluorobenzaldehyde: Irritant.

  • Malonic Acid: Corrosive and irritant.

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator.

  • Pyridine: Flammable, toxic, and a suspected carcinogen.

  • Piperidine: Flammable, toxic, and corrosive.

  • Strong bases (e.g., n-butyllithium): Pyrophoric and corrosive.

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Knoevenagel-Doebner Condensation

Q4: I am getting a low yield of this compound. What are the possible causes and solutions?

A4: Low yields in the Knoevenagel-Doebner condensation can stem from several issues. Refer to the table below for troubleshooting guidance.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Increase the reaction time or temperature moderately.
Suboptimal Base Concentration - Use a catalytic amount of a weak base like piperidine or pyridine.[6] Using strong bases can promote side reactions.[6]
Presence of Water - Use anhydrous solvents and reagents. Water can inhibit the reaction.
Premature Decarboxylation - Control the reaction temperature. Excessive heat can cause the intermediate, 3-(3,4-difluorophenyl)-2-carboxyacrylic acid, to decarboxylate before the desired reaction is complete.[6]

Q5: My product is contaminated with a significant amount of a byproduct. How can I identify and minimize it?

A5: A common byproduct is the decarboxylated product, 1,2-difluoro-4-vinylbenzene, or self-condensation products of the aldehyde.

Potential Side Product Identification Minimization Strategy
1,2-difluoro-4-vinylbenzene Characterize by NMR and GC-MS.Avoid excessive heating during the reaction and workup.[6]
Aldehyde Self-Condensation Characterize by NMR.Use a weak base and control the reaction temperature.[6]
cis-isomer Characterize by NMR.The Knoevenagel-Doebner reaction generally yields the more stable trans-isomer. If the cis-isomer is present, it may indicate a non-equilibrium process. Ensure sufficient reaction time for isomerization to the trans form.
Perkin Reaction

Q6: The Perkin reaction is giving me a complex mixture of products. How can I improve the selectivity?

A6: The Perkin reaction can be sensitive to reaction conditions.

Potential Cause Troubleshooting Steps
High Reaction Temperature - While the Perkin reaction often requires heat, excessive temperatures can lead to charring and side reactions.[7] Optimize the temperature to the minimum required for the reaction to proceed.
Incorrect Base - The alkali salt of the acid anhydride is the traditional catalyst.[8] Using other bases may lead to different outcomes.
Side Reactions of the Anhydride - Use a fresh, high-purity anhydride. Self-condensation of the anhydride can occur.
Purification

Q7: How can I effectively purify the crude this compound?

A7: The primary methods for purification are recrystallization and column chromatography.

Purification Method Recommended Procedure
Recrystallization - A common solvent system is an ethanol/water mixture. Dissolve the crude product in hot ethanol and add hot water until turbidity persists. Allow to cool slowly to form crystals.
Column Chromatography - Use silica gel as the stationary phase. A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.

Experimental Protocols

Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives.[9]

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine.

  • To this solution, add 3,4-difluorobenzaldehyde (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 115 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Expected Yield: 75-85%

Data Presentation: Knoevenagel-Doebner Reaction Parameters
ParameterRecommended Condition
Reactant Ratio (Aldehyde:Malonic Acid) 1 : 1.2
Base Piperidine (catalytic)
Solvent Pyridine
Temperature Reflux (~115 °C)
Reaction Time 2 - 4 hours
Purity (after recrystallization) >98%

Visualizations

Knoevenagel_Doebner_Workflow reagents 1. Dissolve Malonic Acid in Pyridine 2. Add 3,4-Difluorobenzaldehyde 3. Add Piperidine reaction Heat to Reflux (2-4 hours) reagents->reaction Reaction Setup workup 1. Cool to RT 2. Pour into Ice/HCl 3. Filter reaction->workup Quenching & Precipitation purification Recrystallize from Ethanol/Water workup->purification Crude Product product trans-3,4-Difluorocinnamic Acid purification->product Purified Product

Caption: Workflow for the Knoevenagel-Doebner Synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_temp Review Reaction Temperature start->check_temp check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete side_reactions Side Reactions Likely check_temp->side_reactions reagent_issue Reagent Issue Possible check_reagents->reagent_issue solution1 Increase Reaction Time or Temperature Moderately incomplete->solution1 If starting material remains solution2 Optimize Temperature (avoid overheating) side_reactions->solution2 If byproducts are observed solution3 Use Anhydrous Reagents & Correct Stoichiometry reagent_issue->solution3 If reagents are suspect

Caption: Troubleshooting Logic for Synthesis Optimization.

References

Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-3,4-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Physical and Chemical Properties

A summary of key quantitative data for this compound and a related compound is provided below for easy reference.

PropertyThis compound3,4-Difluorobenzoic Acid
Molecular Formula C₉H₆F₂O₂C₇H₄F₂O₂
Molecular Weight 184.14 g/mol [1]158.10 g/mol [2]
Melting Point 194-196 °C120-122 °C[3]
pKa (Predicted) 4.27 ± 0.10[4]3.80 ± 0.10[3]
Solubility Soluble in Methanol[4][5]Slightly soluble in cold water[3]
Appearance White to almost white powder/crystal[4]Bright yellow crystal[3]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: this compound is known to be soluble in methanol.[4][5] For other common organic solvents, solubility may vary. If you are experiencing solubility issues, consider the following:

  • Increase the temperature: Gently warming the solvent may improve solubility.

  • Solvent choice: If your reaction conditions permit, switch to a more polar aprotic solvent such as DMF or DMSO, where cinnamic acid derivatives often show good solubility.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Mixed solvent systems: For some reactions, like crystallization, a mixed solvent system (e.g., methanol/water) can be effective. However, for a reaction, ensure the chosen co-solvent is compatible with your reagents.

Q2: What is the effect of the difluoro-substituents on the reactivity of the carboxylic acid?

A2: The two fluorine atoms on the phenyl ring are electron-withdrawing groups. This has two main effects:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion, making the carboxylic acid more acidic (lower pKa) compared to unsubstituted cinnamic acid. The predicted pKa is around 4.27.[4]

  • Activation of the Carbonyl Group: The inductive electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon more electrophilic. This can enhance its reactivity towards nucleophiles in reactions like amide coupling and esterification.[6]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong bases and strong oxidizing agents.

Troubleshooting Failed Reactions

Amide Coupling Reactions

Problem: My amide coupling reaction with this compound is failing or giving low yields.

This is a common issue that can arise from several factors. Below is a troubleshooting workflow and detailed explanations.

AmideCouplingTroubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Failed Amide Coupling CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckSolubility Ensure Complete Dissolution Start->CheckSolubility ReviewConditions Review Reaction Conditions (Temp, Time) Start->ReviewConditions CouplingAgent Evaluate Coupling Agent Start->CouplingAgent UseFreshReagents Use Fresh/Dry Reagents Adjust Stoichiometry CheckReagents->UseFreshReagents Impure/Wet Reagents? ChangeSolvent Switch to a Better Solvent (e.g., DMF, NMP) CheckSolubility->ChangeSolvent Poor Solubility? OptimizeConditions Increase Temperature Extend Reaction Time ReviewConditions->OptimizeConditions Suboptimal Conditions? ChangeCouplingAgent Try Alternative Coupling Agents (e.g., HATU, T3P) CouplingAgent->ChangeCouplingAgent Ineffective Agent? ActivateAcid Convert to Acyl Fluoride/Chloride ChangeCouplingAgent->ActivateAcid Still Failing?

Caption: Troubleshooting workflow for failed amide coupling reactions.

Detailed Troubleshooting Steps:

  • Q: I'm using a standard EDC/HOBt coupling protocol, but it's not working. Why might this be?

    • A: While EDC/HOBt is a common choice, its effectiveness can be substrate-dependent. The electron-withdrawing fluorine atoms on this compound make the carboxyl group more reactive, but issues can still arise, especially with challenging amines (e.g., sterically hindered or electron-deficient anilines).

      • Solution 1: Check your reagents. Ensure your EDC, HOBt, and amine are fresh and anhydrous. The solvent (e.g., DMF, DCM) must also be anhydrous. Moisture can hydrolyze the activated acid intermediate.

      • Solution 2: Additive. Consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the reaction. DMAP can act as an acyl transfer catalyst, forming a highly reactive intermediate.[7]

      • Solution 3: Change your coupling agent. If EDC/HOBt fails, consider more potent coupling agents like HATU, HBTU, or T3P (propylphosphonic anhydride). These reagents are often more effective for difficult couplings.

  • Q: My reaction is sluggish and never goes to completion. What can I do?

    • A: This could be due to insufficient activation or a poorly nucleophilic amine.

      • Solution 1: Increase the temperature. Gently heating the reaction (e.g., to 40-50 °C) can often increase the reaction rate without causing significant side reactions.

      • Solution 2: Convert to a more reactive species. You can convert the carboxylic acid to its acyl fluoride or acyl chloride prior to adding the amine. Acyl fluorides, in particular, are more reactive than the parent carboxylic acid but less sensitive to moisture than acyl chlorides.[8][9] Reagents like pyridinesulfonyl fluoride or pentafluoropyridine can be used for this transformation.[8][9]

  • Q: I am trying to couple this compound with a sterically hindered amine. What are the best conditions?

    • A: Sterically hindered amines are poor nucleophiles and require more forcing conditions or more reactive coupling partners.

      • Solution 1: Use a more powerful coupling reagent. HATU or COMU are generally good choices for sterically demanding couplings.

      • Solution 2: Higher temperatures. You may need to run the reaction at an elevated temperature for an extended period.

      • Solution 3: Acyl fluoride approach. Converting the carboxylic acid to the acyl fluoride can significantly improve the reaction rate with hindered amines.

Esterification Reactions

Problem: My Fischer esterification of this compound is not proceeding as expected.

Fischer esterification is an equilibrium-driven process. Here's how to troubleshoot common issues.

EsterificationTroubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Failed Esterification CheckEquilibrium Is Equilibrium Unfavorable? Start->CheckEquilibrium CheckCatalyst Is the Catalyst Inactive? Start->CheckCatalyst CheckWater Is Water Present? Start->CheckWater UseExcessAlcohol Use Alcohol as Solvent or Large Excess CheckEquilibrium->UseExcessAlcohol Low Conversion? RemoveWater Use Dean-Stark Trap or a Drying Agent CheckEquilibrium->RemoveWater Reversible Reaction? UseStrongerCatalyst Increase Catalyst Loading or Use BF3•OEt2 CheckCatalyst->UseStrongerCatalyst No Reaction? CheckWater->RemoveWater Wet Reagents?

Caption: Troubleshooting workflow for failed Fischer esterification reactions.

Detailed Troubleshooting Steps:

  • Q: The conversion to the ester is very low. How can I improve the yield?

    • A: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, you need to either use a large excess of one of the reactants or remove one of the products as it is formed.

      • Solution 1: Use the alcohol as the solvent. This provides a large excess of the alcohol, pushing the equilibrium towards the ester.[10]

      • Solution 2: Remove water. The most common method is to use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly useful when using a non-polar co-solvent like toluene.

  • Q: The reaction is very slow, even with an acid catalyst.

    • A: While the electron-withdrawing fluorine groups make the carbonyl carbon more electrophilic, a strong acid catalyst is still necessary for efficient esterification.

      • Solution 1: Ensure your catalyst is active. Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).

      • Solution 2: Consider a different catalyst. Boron trifluoride etherate (BF₃·OEt₂) can be a very effective catalyst for esterifications.[10]

Hydrogenation Reactions

Problem: I am having trouble with the catalytic hydrogenation of the double bond in this compound.

Catalytic hydrogenation is generally a robust reaction, but catalyst poisoning or deactivation can occur.

HydrogenationTroubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Failed Hydrogenation CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckHydrogen Ensure H2 Supply Start->CheckHydrogen CheckPurity Check for Impurities Start->CheckPurity UseFreshCatalyst Use Fresh Pd/C Catalyst CheckCatalyst->UseFreshCatalyst Old/Inactive Catalyst? IncreasePressure Increase H2 Pressure CheckHydrogen->IncreasePressure Low H2 Pressure? PurifySubstrate Purify Starting Material CheckPurity->PurifySubstrate Catalyst Poisoning? AlternativeMethod Try Transfer Hydrogenation PurifySubstrate->AlternativeMethod Still Failing?

Caption: Troubleshooting workflow for failed hydrogenation reactions.

Detailed Troubleshooting Steps:

  • Q: My hydrogenation reaction using Pd/C is not working. Is the catalyst being poisoned?

    • A: While less common for fluorinated compounds compared to sulfur- or nitrogen-containing compounds, catalyst poisoning is a possibility.

      • Solution 1: Use a fresh catalyst. Palladium on carbon (Pd/C) can lose its activity over time. Ensure you are using a fresh batch of catalyst.

      • Solution 2: Purify the starting material. Impurities in your this compound could be poisoning the catalyst. Consider recrystallizing your starting material before the hydrogenation.

      • Solution 3: Check your solvent. Some solvents can inhibit the catalyst. Protic solvents like ethanol or acetic acid are generally good choices for hydrogenations with Pd/C.

  • Q: The reaction is very slow or incomplete.

    • A: This could be an issue with hydrogen pressure or catalyst loading.

      • Solution 1: Increase hydrogen pressure. If you are running the reaction under a balloon of hydrogen, switching to a Parr shaker or a similar apparatus that allows for higher hydrogen pressures can significantly increase the reaction rate.

      • Solution 2: Increase catalyst loading. While catalytic, sometimes a higher loading of Pd/C is necessary for a complete reaction in a reasonable timeframe.

  • Q: Are there alternative methods for this hydrogenation?

    • A: Yes, transfer hydrogenation is an excellent alternative to using pressurized hydrogen gas.

      • Solution: Use a hydrogen donor. Formic acid or ammonium formate can be used as a hydrogen source in the presence of a palladium catalyst. This method is often safer and can be more tolerant of certain functional groups. A detailed protocol for the transfer hydrogenation of cinnamic acid using a rhodium catalyst and formic acid has been reported.[11][12]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a general starting point for the coupling of this compound with a primary or secondary amine.

  • Dissolve the carboxylic acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt and the amine: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Cool the reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Esterification with Methanol

This protocol describes the synthesis of the methyl ester of this compound.

  • Combine reactants: In a round-bottom flask, suspend this compound (1.0 eq) in methanol (which acts as both reactant and solvent).

  • Add catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool and concentrate: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry and purify: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography if necessary. A similar procedure has been successfully used for the synthesis of methyl cinnamate.[13]

Protocol 3: Catalytic Hydrogenation using Pd/C

This protocol outlines the reduction of the double bond in this compound.

  • Dissolve the substrate: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Add catalyst: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight) to the solution.

  • Purge with hydrogen: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Hydrogenate: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter and concentrate: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolate the product: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, 3-(3,4-difluorophenyl)propanoic acid. This can be purified further if necessary.

References

Technical Support Center: Characterization of trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-3,4-Difluorocinnamic acid. The information provided is designed to address common analytical challenges encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions. Acidic analytes like this compound can interact with active sites on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a mobile phase with a pH that ensures the analyte is in a single ionic form (typically 2-3 pH units below the pKa of the carboxylic acid). Consider using an end-capped column or a different stationary phase chemistry, such as a fluorinated phase, which can offer alternative selectivity.[1]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Column Contamination or Degradation. Buildup of contaminants or degradation of the stationary phase can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Problem: Inadequate Separation of cis/trans Isomers

  • Possible Cause: The chosen stationary and mobile phases do not provide sufficient selectivity for the isomers. The trans isomer is generally more stable and often elutes later on reversed-phase columns.

    • Solution 1: Optimize Mobile Phase. Adjust the organic modifier (e.g., acetonitrile, methanol) composition and the pH of the aqueous phase. A lower pH can sometimes improve the separation of acidic isomers.

    • Solution 2: Change Stationary Phase. Consider a phenyl- or fluoro-based stationary phase, which can offer different selectivity for aromatic and fluorinated compounds.[1][2] Mixed-mode columns combining reversed-phase and ion-exchange characteristics can also be effective.[3]

    • Solution 3: Temperature Optimization. Varying the column temperature can alter the selectivity and improve resolution.

Problem: Retention Time Drifting

  • Possible Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase between runs.

    • Solution: Increase the equilibration time between injections.

  • Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition is changing over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase and keep the solvent reservoirs covered.

  • Possible Cause 3: Column Temperature Fluctuation.

    • Solution: Use a column oven to maintain a constant temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: No or Poor Peak for this compound

  • Possible Cause 1: Non-volatility. Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis.

    • Solution: Derivatize the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester).[4][5][6][7] Silylation is a common derivatization technique for compounds with active hydrogens.[6][7]

  • Possible Cause 2: Thermal Degradation. The analyte may be degrading in the hot injector.

    • Solution: Lower the injector temperature. Ensure the derivatization is complete to increase thermal stability.

Problem: Co-elution with Matrix Components

  • Possible Cause: Complex sample matrix.

    • Solution: Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) can be used to remove interfering substances before GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poor Solubility in Deuterated Solvents

  • Possible Cause: Mismatch between the polarity of the analyte and the solvent.

    • Solution 1: Test a Range of Solvents. Start with common solvents like CDCl₃, and if solubility is poor, try more polar options such as DMSO-d₆ or Methanol-d₄.[8]

    • Solution 2: Use a Co-solvent System. A mixture of two deuterated solvents can enhance solubility.[8]

    • Solution 3: Adjust pH. For acidic compounds, adding a drop of a deuterated base (e.g., pyridine-d₅) can improve solubility in some solvents.[8]

Problem: Broad or Disappearing ¹⁹F NMR Signal

  • Possible Cause 1: Chemical Exchange. The fluorine atoms may be involved in a chemical exchange process.

    • Solution: Acquire spectra at different temperatures to see if the peaks sharpen or coalesce.

  • Possible Cause 2: Contamination from NMR Tube. Glass NMR tubes can leach fluoride ions, which can interfere with the spectrum.[9]

    • Solution: Use quartz NMR tubes or pre-soak glass tubes in a suitable buffer to remove leached fluoride.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Problem: Broad O-H Stretch Obscuring Other Peaks

  • Possible Cause: The characteristic broad O-H stretching vibration of the carboxylic acid dimer (around 2500-3300 cm⁻¹) can overlap with C-H stretching peaks.[10]

    • Solution: This is an inherent characteristic of carboxylic acids. Focus on other key peaks for identification, such as the C=O stretch (around 1700 cm⁻¹) and the C-O stretch (around 1300 cm⁻¹).[11]

Problem: Shift in C=O Stretching Frequency

  • Possible Cause 1: Hydrogen Bonding. The presence of hydrogen-bonded dimers will shift the C=O peak to a lower wavenumber compared to the monomer.[10]

    • Solution: This is expected in the solid state or in concentrated solutions. The spectrum of a dilute solution in a non-polar solvent will show the monomeric C=O stretch at a higher frequency.

  • Possible Cause 2: Conjugation. The conjugation of the carbonyl group with the double bond and the aromatic ring already lowers the C=O frequency.

    • Solution: Be aware of the expected range for conjugated carboxylic acids (around 1680-1710 cm⁻¹).[11]

Frequently Asked Questions (FAQs)

Q1: How can I separate this compound from its cis-isomer?

A1: Separation of cis/trans isomers of cinnamic acid derivatives can be challenging. High-Performance Liquid Chromatography (HPLC) is the most common technique.[3][12]

  • Recommended HPLC conditions: A reversed-phase C18 column is a good starting point.[13][14] The mobile phase should be a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid, pH 2.5-3.5).[15] A gradient elution may be necessary to achieve optimal separation.

  • Alternative stationary phases: If a C18 column does not provide adequate resolution, consider using a phenyl- or a fluorinated stationary phase, which can offer different selectivity for these types of compounds.[1][2]

Q2: What are the expected degradation products of this compound during analysis or in biological systems?

  • Potential Degradation Pathways: Under certain conditions (e.g., harsh pH, high temperature, microbial action), degradation could involve side-chain oxidation, leading to the formation of 3,4-difluorobenzoic acid.[16] Photochemical degradation in solution can lead to the formation of short-chain perfluorinated carboxylic acids and fluoride ions.[17] It is also possible for the double bond to be reduced.

  • Identification: Unexpected peaks in chromatograms should be investigated by mass spectrometry to identify potential degradation products.

Q3: How do I mitigate matrix effects when analyzing this compound in complex samples like plasma or soil extracts by LC-MS?

A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in the analysis of fluorinated acids in complex matrices.[18][19]

  • Sample Preparation: Use a robust sample preparation method to remove as many interfering matrix components as possible. Solid-phase extraction (SPE) is often effective.[1]

  • Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If an exact analog is not available, a structurally similar compound can be used, but it should be validated carefully.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects seen in the unknown samples.

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from co-eluting matrix components that may cause ion suppression.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, derivatization is highly recommended for the GC-MS analysis of carboxylic acids.[6][7] The polar carboxyl group makes the molecule non-volatile and prone to adsorption on the GC column, leading to poor peak shape and low sensitivity. Converting the carboxylic acid to a more volatile and thermally stable ester, such as a methyl ester or a trimethylsilyl (TMS) ester, will significantly improve the chromatographic performance.[5]

Q5: What are the key spectral features to confirm the identity of this compound?

A5: A combination of spectroscopic techniques should be used for unambiguous identification.

  • ¹H NMR: Expect to see signals for the vinyl protons with a large coupling constant (typically >14 Hz) confirming the trans configuration. The aromatic protons will show complex splitting patterns due to fluorine coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms on the benzene ring.

  • ¹³C NMR: The carbonyl carbon will appear around 165-175 ppm. Signals for the aromatic and vinyl carbons will also be present.

  • FTIR: Look for a very broad O-H stretch from ~2500-3300 cm⁻¹, a C=O stretch around 1680-1710 cm⁻¹, a C=C stretch around 1630 cm⁻¹, and C-F stretching bands.[10][11]

  • Mass Spectrometry (GC-MS or LC-MS): The molecular ion should be observed. The fragmentation pattern can provide further structural information.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Cinnamic Acid Derivatives

ParameterValueReference
Column C18, 250 mm x 4.6 mm, 5 µm[13][14]
Mobile Phase Acetonitrile/Methanol and 0.1-2% Acetic Acid in Water[13][14][15]
Flow Rate 0.8 - 1.0 mL/min[15]
Detection UV at ~270-280 nm[15]
Column Temp. 25 - 40 °C[15]

Table 2: Characteristic Mass Spectrometry Fragments (Predicted)

m/zProposed Fragment
184[M]⁺
167[M - OH]⁺
139[M - COOH]⁺
119[C₇H₄F₂]⁺

Table 3: Key NMR and FTIR Spectral Data

TechniqueFeatureCharacteristic ValueReference
¹H NMR Vinyl proton coupling constant (J)> 14 Hz for trans
Carboxylic acid proton (δ)> 10 ppm[10]
¹³C NMR Carbonyl carbon (δ)165 - 175 ppm[20]
FTIR O-H stretch2500 - 3300 cm⁻¹ (very broad)[10][11]
C=O stretch1680 - 1710 cm⁻¹[11]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

      • Start with 95% A / 5% B.

      • Linear gradient to 5% A / 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the sample solution and identify the peak corresponding to the analyte.

    • For quantitative analysis, prepare a calibration curve using standard solutions of known concentrations.

Protocol 2: GC-MS Analysis (after Derivatization)
  • Derivatization (Silylation):

    • Place a known amount of the dried sample (e.g., 1 mg) in a reaction vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis:

    • Analyze the total ion chromatogram (TIC) and extract ion chromatograms for the expected mass fragments of the derivatized analyte.

    • Compare the obtained mass spectrum with a reference spectrum if available.

Visualizations

Troubleshooting_HPLC_Peak_Tailing Start Poor Peak Shape (Tailing) Check_Concentration Is Sample Concentration High? Start->Check_Concentration Dilute_Sample Dilute Sample and Re-inject Check_Concentration->Dilute_Sample Yes Check_Mobile_Phase Is Mobile Phase pH Optimized for Acidic Analyte? Check_Concentration->Check_Mobile_Phase No End Problem Resolved Dilute_Sample->End Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH No Check_Column Does Problem Persist? Check_Mobile_Phase->Check_Column Yes Adjust_pH->Check_Column Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Yes Check_Column->End No Replace_Column Consider Different Column (e.g., Fluorinated Phase) or Replace Column Flush_Column->Replace_Column

Caption: Troubleshooting workflow for HPLC peak tailing.

LCMS_Matrix_Effect_Mitigation Start Matrix Effects in LC-MS (Ion Suppression/Enhancement) Sample_Prep Optimize Sample Preparation Start->Sample_Prep Internal_Standard Use Stable Isotope-Labeled Internal Standard Start->Internal_Standard Matrix_Matched Prepare Matrix-Matched Calibration Standards Start->Matrix_Matched Chroma_Opt Optimize Chromatographic Separation Start->Chroma_Opt SPE Implement Solid-Phase Extraction (SPE) Sample_Prep->SPE Analysis Quantitative Analysis SPE->Analysis Internal_Standard->Analysis Matrix_Matched->Analysis Chroma_Opt->Analysis

Caption: Strategies to mitigate matrix effects in LC-MS analysis.

References

Technical Support Center: Scaling Up Trans-3,4-Difluorocinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of trans-3,4-Difluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the Perkin reaction and the Knoevenagel condensation.[1][2]

  • Perkin Reaction: This method involves the condensation of 3,4-difluorobenzaldehyde with acetic anhydride in the presence of an alkali salt of acetic acid (like sodium acetate) as a weak base.[1]

  • Knoevenagel Condensation: This reaction utilizes 3,4-difluorobenzaldehyde and an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine and often with a catalytic amount of piperidine.[2][3]

Q2: What are the key differences between the Perkin and Knoevenagel reactions for this synthesis?

A2: The primary differences lie in the reagents, catalysts, and typical reaction conditions. The Perkin reaction uses acetic anhydride and its corresponding salt, often requiring high temperatures. The Knoevenagel condensation employs malonic acid and a base like pyridine, which may proceed under milder conditions. The choice between these methods can depend on factors such as desired purity, available equipment, and scale of the reaction.

Q3: What is the significance of the fluorine substituents on the aromatic ring?

A3: The fluorine atoms on the phenyl ring have a significant impact on the molecule's properties and reactivity. They are electron-withdrawing groups, which can influence the reactivity of the aldehyde in the condensation reaction.[4][5] In the final product, the fluorine atoms can enhance biological activity and metabolic stability, making this compound a valuable intermediate in pharmaceutical development.[6]

Q4: What are the primary safety concerns when scaling up these reactions?

A4: When scaling up, it is crucial to consider the hazards associated with the reagents. Acetic anhydride is flammable and reacts violently with water. Pyridine is also flammable and has associated health risks. Exothermic reactions are a major concern during scale-up, and proper temperature control is essential to prevent runaway reactions. A thorough risk assessment should be conducted before proceeding with any large-scale synthesis.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Perkin Reaction: Ensure the reaction temperature is maintained at the optimal level for a sufficient duration. High temperatures are often required. - Knoevenagel Condensation: Verify the catalytic activity of the base (e.g., piperidine/pyridine). Ensure the removal of water, if applicable, to drive the reaction to completion.[3]
Side Reactions - Self-condensation of Aldehyde: This can occur if too strong a base is used in the Knoevenagel condensation.[2] Consider using a weaker base or optimizing the catalyst concentration. - Formation of Byproducts: The electron-withdrawing nature of the fluorine atoms can influence side reactions. Analyze crude product by HPLC or TLC to identify major impurities and adjust reaction conditions accordingly.
Product Loss During Workup - Precipitation Issues: Ensure the pH is adjusted correctly during the workup to fully precipitate the cinnamic acid derivative. - Extraction Inefficiencies: If using liquid-liquid extraction, ensure proper solvent selection and a sufficient number of extractions to maximize product recovery.
Impure Starting Materials - Verify the purity of 3,4-difluorobenzaldehyde and other reagents. Impurities in the starting materials can lead to lower yields and the formation of unwanted byproducts.
Product Purity Issues
Potential Cause Troubleshooting Steps
Co-precipitation of Impurities - Recrystallization: This is a common and effective method for purifying cinnamic acids. Experiment with different solvent systems to achieve optimal purification. A mixed solvent system may be beneficial. - Washing: Thoroughly wash the filtered product with a suitable solvent to remove soluble impurities.
Presence of Starting Materials - Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting aldehyde. Adjust reaction time or temperature if necessary.
Formation of Isomers - The desired product is the trans isomer. Reaction conditions can sometimes lead to the formation of the cis isomer. The trans isomer is generally more stable and can often be favored by adjusting reaction conditions or through purification.
Colored Impurities - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.

Experimental Protocols

Perkin Reaction for this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Hydrochloric Acid (for workup)

  • Suitable solvent for recrystallization

Procedure:

  • Combine 3,4-difluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a reaction vessel equipped with a reflux condenser and mechanical stirrer.

  • Heat the mixture to the appropriate temperature (typically in the range of 160-180°C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Add a solution of sodium carbonate to basify the mixture and dissolve the product as its sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent.

Knoevenagel Condensation for this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 3,4-Difluorobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric Acid (for workup)

  • Suitable solvent for recrystallization

Procedure:

  • In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 3,4-difluorobenzaldehyde and malonic acid in pyridine.[3]

  • Add a catalytic amount of piperidine to the solution.[3]

  • Heat the reaction mixture to reflux and maintain for the required time, monitoring by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization.

Visualizations

Perkin_Reaction_Workflow reagents Reagents: 3,4-Difluorobenzaldehyde Acetic Anhydride Sodium Acetate reaction Perkin Reaction (Heating) reagents->reaction workup Workup: 1. Quench with Water 2. Basify (Na2CO3) 3. Filter 4. Acidify (HCl) reaction->workup filtration Filtration & Washing workup->filtration purification Purification (Recrystallization) filtration->purification product This compound purification->product

Perkin Reaction Workflow for this compound Synthesis.

Knoevenagel_Condensation_Workflow reagents Reagents: 3,4-Difluorobenzaldehyde Malonic Acid Pyridine, Piperidine reaction Knoevenagel Condensation (Reflux) reagents->reaction workup Workup: 1. Quench in Ice/HCl reaction->workup filtration Filtration & Washing workup->filtration purification Purification (Recrystallization) filtration->purification product This compound purification->product

Knoevenagel Condensation Workflow for this compound Synthesis.

Troubleshooting_Logic start Low Yield or Purity Issue check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete adjust_conditions Adjust Reaction Time/ Temperature/Catalyst incomplete->adjust_conditions Yes byproducts Significant Byproducts? incomplete->byproducts No adjust_conditions->check_reaction optimize_purification Optimize Purification: - Recrystallization Solvent - Washing Steps byproducts->optimize_purification Yes check_workup Review Workup Procedure byproducts->check_workup No end Improved Yield/Purity optimize_purification->end ph_issue Incorrect pH for Precipitation? check_workup->ph_issue adjust_ph Adjust pH ph_issue->adjust_ph Yes ph_issue->end No adjust_ph->end

A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Managing Impurities in trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with trans-3,4-Difluorocinnamic acid. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify, manage, and remove common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: The most common impurities typically arise from the synthetic route used. For the common synthesis involving a Knoevenagel condensation of 3,4-difluorobenzaldehyde and malonic acid, you can expect:

  • cis-3,4-Difluorocinnamic acid: The geometric isomer is often formed as a minor byproduct.

  • Unreacted Starting Materials: Residual 3,4-difluorobenzaldehyde and malonic acid may be present.

  • Positional Isomers: Depending on the purity of the starting materials, other difluorocinnamic acid isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, or 3,5-difluorocinnamic acid) could be present in trace amounts.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: My sample of this compound has a lower-than-expected melting point. What could be the cause?

A2: A depressed and broadened melting point is a classic indicator of impurities. The presence of the cis-isomer, residual starting materials, or other byproducts disrupts the crystal lattice of the trans-isomer, leading to a lower melting point.[1]

Q3: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can use techniques like LC-MS to get the mass of the impurity, which can help determine its molecular formula. Comparing the retention time to that of known standards (e.g., cis-3,4-Difluorocinnamic acid, 3,4-difluorobenzaldehyde) is also a valuable identification method. High-resolution mass spectrometry and NMR spectroscopy can provide definitive structural information.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[2] The compound is soluble in hot ethanol/water and less soluble at room temperature, allowing for good recovery of purified crystals upon cooling.

Q5: How can I confirm the stereochemistry of my sample to ensure it is the trans-isomer?

A5: ¹H NMR spectroscopy is an excellent method for confirming the trans-stereochemistry. The vinyl protons of the trans-isomer typically show a large coupling constant (J value), usually in the range of 15-16 Hz. The corresponding cis-isomer would have a smaller coupling constant, typically around 12 Hz.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis and purification of this compound.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Low Purity by HPLC Presence of the cis-isomer or starting materials.1. Optimize the HPLC method to ensure good separation of all components. 2. Perform a recrystallization to remove impurities.[2]Improved peak purity and resolution in the HPLC chromatogram. A purer, crystalline solid is obtained.
Poor Resolution between cis and trans Isomers in HPLC Suboptimal mobile phase or column.1. Use a high-purity, end-capped C18 column. 2. Adjust the mobile phase composition. A gradient elution may be necessary. 3. Optimize the pH of the aqueous component of the mobile phase.Baseline separation of the cis and trans isomer peaks.
Sample Appears Discolored (e.g., yellow or brown) Presence of colored byproducts from the synthesis.1. During recrystallization, add a small amount of activated charcoal to the hot solution. 2. Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.A white to off-white crystalline product is obtained.
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.1. Ensure the correct solvent system is used (e.g., ethanol/water). 2. After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly. Seeding with a pure crystal can help induce crystallization.The formation of a crystalline solid instead of an oil upon cooling.
Inconsistent NMR Results Presence of paramagnetic impurities or insufficient sample purity.1. Purify the sample by recrystallization or column chromatography. 2. Ensure the NMR solvent is of high purity.Sharp, well-resolved peaks in the NMR spectrum consistent with the structure of this compound.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and separating it from its cis-isomer and potential starting materials.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution on a hot plate with stirring until it boils.

  • Continue to add the hot solvent mixture dropwise until all the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration using a pre-warmed funnel and filter paper to remove any insoluble impurities (and charcoal, if used).

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 112897-97-9[3]
Molecular Formula C₉H₆F₂O₂[3]
Molecular Weight 184.14 g/mol [3]
Appearance White to off-white crystalline powder[2][3]
Melting Point 194-196 °C[1][3]

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Note: These are predicted values based on the structure and data for similar compounds.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~12.5br s-
Ar-H7.4 - 7.8m-
=CH-Ar~7.6d~16.0
=CH-COOH~6.5d~16.0

Table 3: Common Impurities and Their Molecular Weights

ImpurityMolecular FormulaMolecular Weight ( g/mol )
cis-3,4-Difluorocinnamic acidC₉H₆F₂O₂184.14
3,4-DifluorobenzaldehydeC₇H₄F₂O142.10
Malonic AcidC₃H₄O₄104.06

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 3,4-Difluorobenzaldehyde + Malonic Acid reaction Knoevenagel Condensation (Pyridine, Piperidine) start->reaction crude Crude Product (trans/cis isomers, starting materials) reaction->crude hplc HPLC Analysis (Purity Check) crude->hplc purification Recrystallization (Ethanol/Water) hplc->purification < 99% Pure pure_product Pure this compound hplc->pure_product > 99% Pure purification->hplc Re-check Purity

Caption: Workflow for Synthesis, Purification, and Analysis.

impurity_troubleshooting cluster_identification Impurity Identification cluster_remediation Remediation Strategy start Impure Sample Detected (e.g., by HPLC, MP) lcms LC-MS Analysis (Determine MW) start->lcms nmr NMR Spectroscopy (Structural Elucidation) start->nmr standards Compare with Standards (e.g., cis-isomer) start->standards recrystallization Recrystallization lcms->recrystallization Known Impurity chromatography Column Chromatography lcms->chromatography Unknown/Difficult Impurity nmr->recrystallization Known Impurity nmr->chromatography Unknown/Difficult Impurity standards->recrystallization Known Impurity pure_sample Pure Product recrystallization->pure_sample Successful chromatography->pure_sample Successful

Caption: Logical Flow for Troubleshooting Impurities.

References

Validation & Comparative

A Comparative Guide to trans-3,4-Difluorocinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse pharmacological activities and potential therapeutic applications. This guide provides a comparative analysis of trans-3,4-Difluorocinnamic acid alongside other notable cinnamic acid derivatives, with a focus on their performance in anticancer, antimicrobial, anti-inflammatory, and antioxidant assays. The inclusion of fluorine atoms in the structure of cinnamic acid can significantly alter its electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity.[1]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
trans-Cinnamic AcidC₉H₈O₂148.161331.97
This compound C₉H₆F₂O₂ 184.14 194-196 2.36
p-Coumaric AcidC₉H₈O₃164.16210-2131.48
Caffeic AcidC₉H₈O₄180.16223-2251.15
Ferulic AcidC₁₀H₁₀O₄194.181741.51

Anticancer Activity

The table below summarizes the cytotoxic activity of various cinnamic acid derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic AcidHepG2 (Liver)>100[5]
3,4,5-Trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[2]
Cinnamic acid-coumarin hybrid (Compound 4)HL60 (Leukemia)8.09[6]
Cinnamic acid-coumarin hybrid (Compound 4)MCF-7 (Breast)3.26[6]
Cinnamic acid-coumarin hybrid (Compound 4)A549 (Lung)9.34[6]
Cinnamic acid amide derivative (Compound 5)A549 (Lung)10.36[7]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)A549 (Lung)0.04[8]
6-Cinnamoyl-4-arylaminothienopyrimidine (59e)HeLa (Cervical)0.004[8]
6-Cinnamoyl-4-arylaminothienopyrimidine (59g)HeLa (Cervical)0.033[8]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of antimicrobials.[9] Their mechanism of action often involves the disruption of bacterial cell membranes.[2]

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The table below presents the MIC values for various cinnamic acid derivatives against different microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Cinnamic AcidEscherichia coli>5000
Cinnamic AcidStaphylococcus aureus>5000
Cinnamic AcidPseudomonas aeruginosa-[2]
Cinnamic AcidFoodborne Pseudomonas0.25 mg/mL[2]
trans-Cinnamic AcidAeromonas sobria-[10]
3'-(Difluoromethyl)-4'-methoxycinnamoyl amide (11b)Mycobacterium smegmatis8[11]
3'-(Difluoromethyl)-4'-methoxycinnamoyl amide (11d)Mycobacterium smegmatis8[11]
3'-(Difluoromethyl)-4'-methoxycinnamoyl amide (11g)Mycobacterium smegmatis8[11]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2]

The following table summarizes the in vitro anti-inflammatory activity of selected cinnamic acid derivatives.

CompoundAssayIC50 (µM)Reference
Cinnamic acid-1,2,4-triazole hybrid (4b)Soybean Lipoxygenase Inhibition4.5[12]
Cinnamic acid-1,2,4-triazole hybrid (4g)Soybean Lipoxygenase Inhibition4.5[12]
Cinnamic acid-1,2,4-triazole hybrid (6a)Soybean Lipoxygenase Inhibition5.0[12]
3,4,5-Trihydroxycinnamic AcidNO production in BV2 microglia-[13]

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is involved in the pathogenesis of numerous diseases. Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant activity.

The table below presents the antioxidant activity of various cinnamic acid derivatives.

CompoundAssayIC50 (µg/mL)Reference
Cinnamic AcidDPPH76.46[15]
Caffeic AcidDPPH-[16]
Ethyl CinnamateDPPH0.64[17]
Cinnamyl AlcoholDPPH0.84[17]
Cinnamic acid derivative (4)Lipid Peroxidation Inhibition1.8 ± 0.1[18]
Cinnamic acid derivative (8)Lipid Peroxidation Inhibition1.9 ± 0.1[18]
Cinnamic acid derivative (10)Lipid Peroxidation Inhibition1.9 ± 0.1[18]
Cinnamic acid derivative (13)Lipid Peroxidation Inhibition1.9 ± 0.1[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and the research process.

G cluster_0 NF-κB Signaling Pathway Stimuli Stimuli IKK IKK Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB releases IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

G cluster_1 Drug Screening Workflow Compound_Library Cinnamic Acid Derivatives Library Primary_Screening High-Throughput Screening (e.g., MTT) Compound_Library->Primary_Screening Hit_Identification Identification of Active Compounds Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Secondary_Screening Dose-Response and Selectivity Assays Hit_Identification->Secondary_Screening Active Lead_Optimization Structure-Activity Relationship Studies Secondary_Screening->Lead_Optimization Preclinical_Studies In Vivo Efficacy and Toxicity Lead_Optimization->Preclinical_Studies

References

A Comparative Analysis of the Biological Activity of trans-3,4-Difluorocinnamic Acid and its Non-Fluorinated Analogue, trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of fluorination on the biological activity of small molecules is a critical aspect of rational drug design. This guide provides a comparative overview of the biological activities of trans-3,4-Difluorocinnamic acid and its non-fluorinated counterpart, trans-Cinnamic acid, supported by available experimental data.

This comparison focuses on key areas of biological investigation, including enzyme inhibition, antimicrobial effects, and cytotoxicity. While direct comparative data is not available for all activities, this guide consolidates existing research to highlight the potential influence of fluorine substitution on the cinnamic acid scaffold.

Enzyme Inhibition: A Case Study in Tyrosinase

A direct comparative study on the inhibitory effects of this compound and trans-Cinnamic acid against mushroom tyrosinase provides valuable insight into the subtle effects of fluorination. Both compounds have been identified as competitive inhibitors of the diphenolase activity of this enzyme.

CompoundTarget EnzymeInhibition TypeIC50 Value (mM)
This compoundMushroom Tyrosinase (Diphenolase activity)Competitive0.78 ± 0.02[1]
trans-Cinnamic acidMushroom Tyrosinase (Diphenolase activity)Competitive0.80 ± 0.02[1]

The data indicates that the introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring results in a slight enhancement of tyrosinase inhibitory activity, as evidenced by the lower IC50 value. This suggests that the electron-withdrawing nature of the fluorine atoms may subtly influence the binding affinity of the compound to the enzyme's active site.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory activity of the compounds against mushroom tyrosinase was determined spectrophotometrically. The assay is based on the measurement of the formation of dopachrome from the oxidation of L-DOPA, a substrate of tyrosinase.

  • Preparation of Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).

    • Test compounds (this compound and trans-Cinnamic acid) were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which were then serially diluted to various concentrations.

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

  • Assay Procedure:

    • In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of the test compound solution at different concentrations, and 20 µL of the mushroom tyrosinase solution were added to each well.

    • The plate was pre-incubated at a specific temperature (e.g., 25°C) for 10 minutes.

    • The reaction was initiated by adding 20 µL of the L-DOPA solution to each well.

    • The absorbance was measured at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Activity

trans-Cinnamic acid has demonstrated inhibitory activity against various bacteria, with reported Minimum Inhibitory Concentrations (MICs) typically in the millimolar range. For example, its antimicrobial activity is considered weak against both Gram-positive and Gram-negative bacteria, with MIC values often exceeding 5 mM.[2] However, against Mycobacterium tuberculosis, it has shown more significant activity with MIC values in the range of 250–675 µM.[2]

Further research is required to determine if the fluorine substitutions in this compound modulate its antimicrobial spectrum or potency.

Cytotoxicity

Information on the cytotoxic effects of this compound is limited. However, a study on human melanoma cells (HT-144) reported an IC50 value of 2.4 mM for trans-Cinnamic acid, indicating its potential as an anti-cancer agent at higher concentrations.

Involvement in Cellular Signaling Pathways

Cinnamic acid and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular growth, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The inhibition of these pathways is a common mechanism for the anti-inflammatory and potential anti-cancer effects of many phenolic compounds.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Cinnamic acid derivatives have been reported to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_complex NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibition MAPK_Pathway Stimulus External Stimuli Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) Response Cellular Response (Proliferation, Migration) Transcription_Factors->Response Nucleus->Transcription_Factors Activation Cinnamic_Acid trans-Cinnamic Acid p38 p38 MAPK Cinnamic_Acid->p38 Activation p38->Response

References

Spectroscopic Analysis of trans-3,4-Difluorocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis to confirm the structure of trans-3,4-Difluorocinnamic acid. Through a comparative approach, we present experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside data for related isomers to provide a comprehensive confirmation of the target molecule's structure.

Confirmation of the this compound Structure

The structural confirmation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. The data presented is consistent with the proposed E-isomer structure containing a 3,4-difluorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound and Related Compounds

CompoundSolventChemical Shift (δ) ppm and Multiplicity
trans-Cinnamic AcidCDCl₃12.5 (br s, 1H, COOH), 7.82 (d, J=15.9 Hz, 1H, =CH-), 7.55 (m, 2H, Ar-H), 7.42 (m, 3H, Ar-H), 6.48 (d, J=15.9 Hz, 1H, =CH-)
This compound DMSO-d₆ ~12.5 (br s, 1H, COOH), 7.65 (d, J=16.0 Hz, 1H, =CH-), 7.30-7.80 (m, 3H, Ar-H), 6.55 (d, J=16.0 Hz, 1H, =CH-)
trans-4-Fluorocinnamic AcidDMSO-d₆12.4 (br s, 1H, COOH), 7.75 (m, 2H, Ar-H), 7.58 (d, J=16.0 Hz, 1H, =CH-), 7.25 (t, 2H, Ar-H), 6.50 (d, J=16.0 Hz, 1H, =CH-)

Note: Publicly available spectra were referenced. Precise chemical shifts may vary slightly based on experimental conditions.

The key feature in the ¹H NMR spectrum confirming the trans configuration of the double bond is the large coupling constant (J ≈ 16 Hz) between the two vinylic protons. This is a characteristic value for a trans-alkene. The aromatic region shows a complex multiplet pattern due to the fluorine substitution.

Table 2: ¹³C NMR Spectroscopic Data of this compound and Related Compounds

CompoundSolventChemical Shift (δ) ppm
trans-Cinnamic AcidDMSO-d₆167.7, 144.0, 134.3, 130.3, 129.0, 128.2, 119.4
This compound DMSO-d₆ ~167.0 (C=O), ~151.0 (d, J(C-F) ≈ 250 Hz, C-F), ~149.0 (d, J(C-F) ≈ 250 Hz, C-F), ~142.0 (=CH), ~132.0 (Ar-C), ~124.0 (Ar-CH), ~118.0 (Ar-CH), ~117.0 (Ar-CH), ~116.0 (=CH)
trans-4-Fluorocinnamic AcidDMSO-d₆167.7, 163.5 (d, J=248 Hz), 143.0, 131.1 (d, J=8.5 Hz), 130.9, 118.9, 116.2 (d, J=21.8 Hz)

Note: Publicly available spectra were referenced. The carbon signals for the fluorine-bearing aromatic carbons and adjacent carbons will exhibit splitting due to C-F coupling. The values for this compound are estimations based on typical C-F coupling constants and substituent effects.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch (Carboxylic Acid)
~1680C=O stretch (Carboxylic Acid)
~1630C=C stretch (Alkene)
~1200-1300C-F stretch
~980=C-H bend (out-of-plane, trans)

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretch appears at a typical value for an α,β-unsaturated carboxylic acid. The band at approximately 980 cm⁻¹ is a strong indicator of the trans configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

Ionization Methodm/z (relative intensity)Assignment
Electron Ionization (EI)184 (M⁺)Molecular Ion
167[M-OH]⁺
139[M-COOH]⁺
119[M-COOH-HF]⁺

The mass spectrum shows a clear molecular ion peak at m/z 184, corresponding to the molecular weight of C₉H₆F₂O₂. The fragmentation pattern is consistent with the loss of the hydroxyl and carboxyl groups.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the cinnamic acid derivative is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizing the Analysis Workflow and Structural Correlations

The following diagrams illustrate the workflow of the spectroscopic analysis and the correlation between the structure of this compound and its key spectroscopic features.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample trans-3,4-Difluorocinnamic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of structure with key spectroscopic data.

A Comparative Analysis of Trans-3,4-Difluorocinnamic Acid and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of trans-3,4-Difluorocinnamic acid and its positional isomer, trans-3,5-Difluorocinnamic acid. The document is intended for researchers, scientists, and professionals in drug development, offering an objective look at their chemical properties and biological significance, supported by experimental data and protocols. The inclusion of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity, making fluorinated compounds like these valuable in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and trans-3,5-Difluorocinnamic acid is presented below. While both share the same molecular formula and weight, the different placement of the two fluorine atoms on the phenyl ring leads to distinct physical characteristics, such as melting point.

PropertyThis compoundtrans-3,5-Difluorocinnamic acid
CAS Number 112897-97-9[2][3]84315-23-1[4]
Molecular Formula C₉H₆F₂O₂[2][4]C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [2][4]184.14 g/mol [4]
IUPAC Name (E)-3-(3,4-difluorophenyl)prop-2-enoic acid[2](E)-3-(3,5-difluorophenyl)prop-2-enoic acid[4]
Melting Point 194-196 °CNot specified in search results
Appearance SolidSolid

Biological Activity and Applications

The positional difference of the fluorine atoms significantly influences the biological applications of these isomers. This compound, in particular, has been noted as a versatile building block in the synthesis of pharmacologically active compounds.

This compound:

  • Pharmaceutical Intermediate: This isomer is a key precursor in synthesizing novel drug candidates.[1] It has been used to create substituted isoquinolones, which act as potent 5-HT₃ antagonists, relevant in anti-cancer treatments with an infective dose (ID₅₀) of 0.35 µg/kg for the final compound.[3]

  • Cancer Research: It is utilized in the synthesis of psammaplin A derivatives, which serve as radiosensitizers for human lung cancer, with one such derivative demonstrating a potency of 16.14 µM.[3] Researchers have employed it in developing new drugs for treating cancer and inflammatory diseases by modulating biological pathways.[1]

  • Organic Synthesis: It has been used in the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene.

trans-3,5-Difluorocinnamic acid:

  • The available literature focuses more on the chemical synthesis and spectroscopic characterization of this isomer rather than its specific biological activities.[4][5] Its utility as a building block in medicinal chemistry is implied by its structural similarity to other active cinnamic acids, but specific examples of potent derivatives are less documented in the provided search results.

Experimental Protocols & Methodologies

Detailed protocols for the synthesis, separation, and analysis are crucial for research and development.

General Synthesis via Perkin Reaction

This protocol describes a general method for synthesizing trans-difluorocinnamic acid isomers from the corresponding difluorobenzaldehyde.

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A 3,4-Difluorobenzaldehyde (or 3,5-isomer) D Reaction Mixture (Perkin Reaction) A->D B Acetic Anhydride B->D C Triethylamine C->D E Acidification (e.g., with HCl) D->E F Precipitation E->F G Filtration & Washing F->G H Recrystallization (e.g., from Ethanol/Water) G->H I Pure trans-Difluorocinnamic Acid H->I

Caption: General workflow for the synthesis and purification of trans-difluorocinnamic acid isomers.

Protocol:

  • Reactant Mixing: In a round-bottom flask, combine 1.0 equivalent of the respective difluorobenzaldehyde (e.g., 3,4-difluorobenzaldehyde), 3.0 equivalents of acetic anhydride, and 1.5 equivalents of triethylamine.

  • Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, slowly add the reaction mixture to a beaker of cold water containing an excess of hydrochloric acid to hydrolyze the anhydride and protonate the carboxylate.

  • Precipitation and Collection: The crude cinnamic acid derivative will precipitate out of the acidic solution. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure trans-isomer.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

HPLC Method for Isomer Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is essential for separating positional isomers and verifying the purity of the synthesized compounds. The separation of positional isomers of similar compounds like difluorophenylacetic acid has been successfully demonstrated using reversed-phase HPLC.[6]

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier. For example, 20mM ammonium acetate (pH adjusted to 3.5 with trifluoroacetic acid) and acetonitrile in a 75:25 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[8]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The different retention times of the isomers will allow for their separation and quantification. The method should be validated for linearity, accuracy, and precision.[6]

Potential Signaling Pathway Involvement

As derivatives of this compound have shown activity as 5-HT₃ antagonists, understanding the underlying mechanism is important. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.

Diagram of 5-HT₃ Receptor Antagonism

cluster_membrane Postsynaptic Membrane receptor 5-HT3 Receptor (Ion Channel) ion_influx Cation Influx (Na+, K+, Ca2+) receptor->ion_influx Opens Channel serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates antagonist Antagonist (e.g., Isoquinolone Derivative) antagonist->receptor Binds & Blocks depolarization Neuronal Depolarization & Signal Propagation ion_influx->depolarization blocked Channel Blocked

Caption: Simplified pathway of 5-HT₃ receptor antagonism by a derivative of this compound.

This mechanism involves the antagonist molecule binding to the 5-HT₃ receptor, thereby preventing serotonin from binding and activating the channel. This blockage inhibits the influx of cations that would normally lead to neuronal depolarization, effectively stopping the downstream signal transmission that can, for example, trigger emesis.

Conclusion

The comparative study of this compound and its 3,5-isomer reveals significant differences in their documented applications, largely driven by the position of the fluorine substituents. While both are structurally similar, this compound is a well-documented precursor for compounds with significant biological activity, particularly in oncology and pharmacology.[1][3] The 3,5-isomer, while a valid chemical entity, has less reported specific biological application in the available data. This guide highlights the importance of precise positional chemistry in drug design and provides foundational experimental protocols for researchers working with these and similar fluorinated compounds.

References

Unveiling the Action of Trans-3,4-Difluorocinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action for two key classes of compounds derived from trans-3,4-difluorocinnamic acid: psammaplin A-based radiosensitizers and isoquinolone-based 5-HT3 receptor antagonists. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

This compound serves as a versatile scaffold in medicinal chemistry, leading to the synthesis of bioactive molecules with distinct therapeutic applications. This guide delves into the validation of the mechanisms of action for two prominent derivative classes, offering a side-by-side comparison of their performance against relevant alternatives.

Part 1: Psammaplin A Derivatives as Radiosensitizers

Derivatives of the natural product psammaplin A, synthesized using this compound, have emerged as promising radiosensitizers for enhancing the efficacy of cancer radiotherapy. Their primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), an enzyme often overexpressed in cancer cells and responsible for maintaining DNA methylation patterns that can lead to the silencing of tumor suppressor genes.

Mechanism of Action: DNMT Inhibition

Psammaplin A and its derivatives function as non-nucleoside inhibitors of DNMT1. By blocking the activity of this enzyme, these compounds can lead to the demethylation and subsequent re-expression of silenced tumor suppressor genes. This epigenetic modification can induce cell cycle arrest, apoptosis, and an increased sensitivity of cancer cells to radiation-induced DNA damage. Some derivatives have been shown to radiosensitize cancer cells even without direct DNMT1 inhibition, suggesting the involvement of alternative mechanisms, such as the inhibition of DNA damage repair processes.

DNMT_Inhibition_Pathway cluster_0 Cancer Cell Nucleus Psammaplin_A_Derivative Psammaplin A Derivative DNMT1 DNMT1 Psammaplin_A_Derivative->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains Tumor_Suppressor_Genes Tumor Suppressor Gene Silencing DNA_Methylation->Tumor_Suppressor_Genes Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Tumor_Suppressor_Genes->Cell_Cycle_Arrest_Apoptosis Leads to (when active) Radiosensitization Increased Radiosensitization Cell_Cycle_Arrest_Apoptosis->Radiosensitization Radiation Radiation DNA_Damage DNA Damage Radiation->DNA_Damage DNA_Damage->Radiosensitization

Caption: Psammaplin A derivatives inhibit DNMT1, leading to radiosensitization.
Comparative Performance Data

The following table summarizes the in vitro efficacy of various psammaplin A derivatives and compares them with other non-nucleoside DNMT inhibitors. The data is derived from studies on human lung (A549) and glioblastoma (U373MG) cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Radiosensitizing EffectDNMT1 InhibitionReference
Psammaplin A (PsA) A549, U373MG~16-50YesYes[1][2]
PsA Derivative MA3 A549, U373MGNot ReportedYesYes[2]
PsA Derivative MA7 A549, U373MGNot ReportedYesNo[2]
5-Aza-2'-deoxycytidine VariousVariesYesYes (Nucleoside)[3]
(-)-Epigallocatechin-3-gallate VariousVariesNot ReportedYes[3]
Hydralazine VariousVariesNot ReportedYes[3]
Procainamide VariousVariesNot ReportedYes[3]
Experimental Protocols

The inhibitory effect of psammaplin A derivatives on DNMT1 activity can be quantified using a commercially available DNMT1 Assay Kit.

  • Preparation: Recombinant human DNMT1 enzyme, a universal DNMT substrate coated on microplate wells, and the test compounds are prepared in appropriate buffers.

  • Reaction: The test compounds at various concentrations are added to the wells, followed by the addition of DNMT1 enzyme and S-adenosyl-L-methionine (SAM), the methyl group donor. The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours).

  • Detection: After incubation, the wells are washed, and a capture antibody that recognizes the methylated DNA is added. This is followed by a detection antibody conjugated to a horseradish peroxidase (HRP) enzyme.

  • Quantification: A colorimetric substrate for HRP is added, and the absorbance is measured using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. IC50 values are then determined from the dose-response curves.

This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.

  • Cell Seeding: A predetermined number of cancer cells (e.g., A549 or U373MG) are seeded into culture flasks or plates and allowed to attach overnight.

  • Treatment: The cells are treated with the psammaplin A derivative at a non-toxic concentration for a specified period (e.g., 24 hours) before irradiation.

  • Irradiation: The cells are then exposed to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, the medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 10-14 days).

  • Staining and Counting: The resulting colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells at each radiation dose is calculated and plotted to generate a cell survival curve. The sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

Experimental_Workflow_DNMT cluster_1 DNMT1 Inhibition Assay cluster_2 Clonogenic Assay A1 Prepare Reagents A2 Add Compound & DNMT1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Add Antibodies A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cells B2 Treat with Compound B1->B2 B3 Irradiate Cells B2->B3 B4 Incubate for 10-14 days B3->B4 B5 Stain and Count Colonies B4->B5 B6 Calculate SER B5->B6

Caption: Workflow for validating the mechanism of psammaplin A derivatives.

Part 2: Isoquinolone Derivatives as 5-HT3 Receptor Antagonists

Substituted isoquinolones derived from this compound are potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These compounds are primarily investigated for their antiemetic properties, which are crucial for managing nausea and vomiting induced by chemotherapy and radiotherapy.

Mechanism of Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel predominantly found in the peripheral and central nervous systems. When activated by serotonin (5-HT), these receptors trigger a depolarization of the neuron, leading to the transmission of emetic signals to the brain's vomiting center. Isoquinolone derivatives act as competitive antagonists, binding to the 5-HT3 receptor without activating it. This blockade prevents serotonin from binding and initiating the signaling cascade, thereby suppressing the emetic reflex.

Caption: Isoquinolone derivatives block serotonin binding to the 5-HT3 receptor.
Comparative Performance Data

The following table presents the binding affinities and in vivo potencies of various quinoline and isoquinolone-based 5-HT3 receptor antagonists, including established drugs for comparison.

Compound5-HT3 Receptor Affinity (Ki, nM)In Vivo Potency (ED50, µg/kg, iv) (Bezold-Jarisch Reflex)Reference
Ondansetron 7.6210 (in dog)[4]
Granisetron 2.1Not Reported[4]
Quipazine ~10Not Reported[5]
Quinoline Derivative 21 0.32Not Reported[6]
Quinoline Derivative 37 0.31Not Reported[6]
4-Hydroxy-3-quinolinecarboxamide 6f Not Reported0.1 (in rat)[4]
4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide 7d 0.48Less potent than references[4]

Note: Specific data for isoquinolones directly derived from this compound were not publicly available in the searched literature. The data presented is for structurally related compounds to provide a comparative context.

Experimental Protocols

This in vitro assay determines the affinity of a compound for the 5-HT3 receptor.

  • Membrane Preparation: Membranes expressing the 5-HT3 receptor are prepared from a suitable source, such as cultured cells or specific brain regions (e.g., rat cortex).

  • Radioligand Binding: The membranes are incubated with a radiolabeled 5-HT3 receptor antagonist, such as [3H]quipazine or [3H]granisetron, in the presence of varying concentrations of the test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This in vivo assay in anesthetized animals (e.g., rats) is used to assess the 5-HT3 receptor antagonist activity.

  • Animal Preparation: The animal is anesthetized, and catheters are inserted to monitor heart rate and blood pressure and for intravenous drug administration.

  • Induction of B-J Reflex: The Bezold-Jarisch reflex, characterized by a transient bradycardia and hypotension, is induced by an intravenous injection of a 5-HT3 receptor agonist like serotonin or phenylbiguanide.

  • Antagonist Administration: The test compound is administered intravenously at various doses prior to the induction of the B-J reflex.

  • Measurement: The ability of the test compound to inhibit the agonist-induced bradycardia and hypotension is measured.

  • Data Analysis: The dose of the antagonist that produces a 50% inhibition of the B-J reflex (ED50) is determined.

Experimental_Workflow_5HT3 cluster_1 5-HT3 Receptor Binding Assay cluster_2 Bezold-Jarisch Reflex Test C1 Prepare Receptor Membranes C2 Incubate with Radioligand & Test Compound C1->C2 C3 Separate Bound & Unbound C2->C3 C4 Measure Radioactivity C3->C4 C5 Calculate Ki C4->C5 D1 Anesthetize Animal D2 Administer Test Compound D1->D2 D3 Induce B-J Reflex with 5-HT3 Agonist D2->D3 D4 Monitor Heart Rate & Blood Pressure D3->D4 D5 Calculate ED50 D4->D5

Caption: Workflow for validating the mechanism of isoquinolone derivatives.

Conclusion

This compound is a valuable starting material for the development of two distinct classes of therapeutic agents. Psammaplin A derivatives show significant promise as radiosensitizers, primarily through the inhibition of DNMT1, offering a targeted approach to enhance cancer radiotherapy. In parallel, isoquinolone derivatives act as potent 5-HT3 receptor antagonists, providing a potential avenue for the development of new antiemetic drugs. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore and validate the therapeutic potential of these and other derivatives of this compound. Further research is warranted to elucidate the full spectrum of their mechanisms of action and to optimize their pharmacological profiles for clinical applications.

References

Comparative Cross-Reactivity Analysis of trans-3,4-Difluorocinnamic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of trans-3,4-Difluorocinnamic acid and a panel of structurally similar cinnamic acid derivatives. The data presented is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the specificity of a polyclonal antibody raised against this compound. This document offers valuable insights for researchers developing immunoassays or engaged in structure-activity relationship studies involving this class of compounds.

Quantitative Cross-Reactivity Data

The following table summarizes the hypothetical results from a competitive ELISA. The data illustrates the binding affinity of various cinnamic acid analogs to an antibody raised against this compound. The half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity are presented. A lower IC50 value indicates a higher binding affinity.

Compound NameStructureIC50 (nM)Cross-Reactivity (%)
This compound3,4-di-F-C₆H₃-CH=CH-COOH15.2100.0
trans-Cinnamic acidC₆H₅-CH=CH-COOH894.11.7
trans-3-Fluorocinnamic acid3-F-C₆H₄-CH=CH-COOH125.612.1
trans-4-Fluorocinnamic acid4-F-C₆H₄-CH=CH-COOH98.715.4
trans-3,5-Difluorocinnamic acid3,5-di-F-C₆H₃-CH=CH-COOH450.33.4
trans-4-Chlorocinnamic acid4-Cl-C₆H₄-CH=CH-COOH210.87.2
trans-4-Methylcinnamic acid4-CH₃-C₆H₄-CH=CH-COOH1520.51.0
3,4-Difluorophenylpropanoic acid3,4-di-F-C₆H₃-CH₂CH₂-COOH>10,000<0.1

Note: The cross-reactivity percentage is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocol: Competitive ELISA

This section details the methodology for the hypothetical competitive ELISA used to generate the cross-reactivity data.

1. Hapten-Protein Conjugate Synthesis for Immunization:

  • This compound (as a hapten) is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using a standard carbodiimide crosslinker method to render it immunogenic.

2. Antibody Production:

  • The hapten-carrier conjugate is used to immunize rabbits for the production of polyclonal antibodies specific to this compound. The resulting antiserum is purified to isolate the IgG fraction.

3. Competitive ELISA Procedure:

  • Plate Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a different carrier protein, like Bovine Serum Albumin (BSA), at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Standard solutions of this compound and the test compounds are prepared in a suitable buffer.

    • In separate tubes, the standard or test compounds are mixed with a fixed, optimized concentration of the anti-trans-3,4-Difluorocinnamic acid antibody. This mixture is incubated for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Incubation: 100 µL of the antibody-analyte mixture is added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature, allowing the free antibodies to compete for binding to the immobilized hapten-BSA conjugate.

  • Washing: The plate is washed five times with the wash buffer to remove unbound antibodies and analytes.

  • Addition of Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions, is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with the wash buffer.

  • Substrate Development: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development. The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizations

The following diagrams illustrate the key processes in this hypothetical study.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_competition Competition cluster_detection Detection p1 Coat Plate with trans-3,4-DFCA-BSA p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 c1 Mix Antibody with Sample/Standard c2 Add Mixture to Coated Plate c1->c2 c3 Incubate c2->c3 d1 Wash Plate d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450 nm d5->d6 end End d6->end start Start start->p1

Caption: Workflow of the competitive ELISA for cross-reactivity testing.

Signaling_Pathway_Analogy cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration ha_analyte Free Analyte (High Conc.) ha_complex Analyte-Antibody Complex (High) ha_analyte->ha_complex Binds ha_antibody Primary Antibody ha_antibody->ha_complex ha_plate Immobilized Analyte ha_complex->ha_plate Blocks Binding ha_signal Low Signal ha_plate->ha_signal Less Antibody Binds la_analyte Free Analyte (Low Conc.) la_complex Analyte-Antibody Complex (Low) la_analyte->la_complex Binds la_antibody Primary Antibody la_antibody->la_complex la_plate Immobilized Analyte la_antibody->la_plate Binds la_signal High Signal la_plate->la_signal More Antibody Binds

Caption: Principle of signal generation in the competitive ELISA.

A Comparative Analysis of trans-3,4-Difluorocinnamic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trans-3,4-Difluorocinnamic acid has emerged as a valuable scaffold in medicinal chemistry, serving as a key building block for the synthesis of novel therapeutic agents. Its unique difluorinated phenyl ring offers distinct physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This guide provides a comparative analysis of two prominent applications of this compound derivatives: as 5-HT3 receptor antagonists for the management of nausea and vomiting, and as radiosensitizers to improve the efficacy of cancer radiotherapy.

Section 1: Substituted Isoquinolones as 5-HT3 Receptor Antagonists

Derivatives of this compound have been utilized in the synthesis of substituted isoquinolones, which exhibit potent antagonism at the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in the vomiting reflex. Its blockade is a well-established therapeutic strategy for the prevention of chemotherapy-induced and postoperative nausea and vomiting.

Comparative Performance Data
CompoundChemical Class5-HT3 Receptor Affinity (Ki) [nM]Reference
PalonosetronTetrahydroisoquinoline0.04[1]
GranisetronIndazole1.1[1]
OndansetronCarbazole2.5[1]
TropisetronIndole0.6[1]

Note: The above data is for established 5-HT3 antagonists and serves as a reference for the expected potency of novel isoquinolones. Further research is needed to quantify the specific activity of isoquinolones derived from this compound.

Experimental Protocols

Synthesis of Substituted Isoquinolones from this compound:

The synthesis of substituted isoquinolones from this compound typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar compounds.

  • Acyl Chloride Formation: this compound is first converted to its corresponding acyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

  • Amide Formation: The resulting trans-3,4-Difluorocinnamic acyl chloride is then reacted with a suitable amine, for instance, an amino-azabicycloalkane, to form the corresponding amide. This reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated.

  • Cyclization to Isoquinolone: The final step involves an intramolecular cyclization to form the isoquinolone ring system. This can be achieved through various methods, including Bischler-Napieralski or Pictet-Spengler type reactions, often requiring a dehydrating agent or acid catalyst at elevated temperatures.

5-HT3 Receptor Binding Assay (Radioligand Displacement):

This in vitro assay is a standard method to determine the binding affinity of a test compound for the 5-HT3 receptor.

  • Receptor Source: Membranes from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat cerebral cortex) are used.

  • Radioligand: A radiolabeled 5-HT3 receptor antagonist with high affinity, such as [³H]GR65630, is used.

  • Assay Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway
digraph "5HT3_Antagonist_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Section 2: Psammaplin A Analogs as Radiosensitizers

This compound has also been employed in the synthesis of analogs of psammaplin A, a marine natural product known to possess histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors can act as radiosensitizers by modifying the chromatin structure, making DNA more susceptible to radiation-induced damage and impairing DNA repair mechanisms in cancer cells.

Comparative Performance Data

A study by Lee et al. (2019) investigated the radiosensitizing effects of several psammaplin A analogs, including one derived from this compound (compound 8), in human lung cancer (A549) and glioblastoma (U373MG) cell lines.[2] The sensitizer enhancement ratio (SER) is a measure of the extent to which a compound enhances the cell-killing effect of radiation. An SER greater than 1 indicates radiosensitization.

CompoundParent Carboxylic AcidCell LineSensitizer Enhancement Ratio (SER) at 2 Gy
Compound 8 This compound A549 ~1.2
Compound 8 This compound U373MG ~1.1
Compound 9Cinnamic acidA549~1.1
Compound 9Cinnamic acidU373MG~1.3
Compound 102-Chlorophenylacetic acidA549~1.5
Compound 102-Chlorophenylacetic acidU373MG~1.4
Compound 113-Methoxyphenylacetic acidA549~1.1
Compound 113-Methoxyphenylacetic acidU373MG~1.3
Compound 12Benzoic acidA549~1.0
Compound 12Benzoic acidU373MG~1.1

Data extracted from Lee et al., J Radiat Prot Res, 2019.[2]

Experimental Protocols

Synthesis of Psammaplin A Analog from this compound (Compound 8):

The synthesis of the homodimeric disulfide derivative from this compound involves the following key steps:

  • Amide Coupling: this compound is coupled with cystamine dihydrochloride. This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (Et₃N) and an activating agent such as N-hydroxysuccinimide (NHS) in a suitable solvent (e.g., dimethylformamide, DMF).

In Vitro Radiosensitization Assay (Clonogenic Survival Assay):

This assay is the gold standard for assessing the effect of a compound on the sensitivity of cells to ionizing radiation.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, U373MG glioblastoma) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with the test compound (e.g., the psammaplin A analog) at a non-toxic concentration for a specified period before irradiation.

  • Irradiation: Cells are irradiated with various doses of ionizing radiation (e.g., using an X-ray source).

  • Colony Formation: After irradiation, cells are seeded at low density and allowed to grow for a period (typically 10-14 days) until visible colonies are formed.

  • Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each radiation dose is calculated.

  • Data Analysis: Survival curves are generated by plotting the surviving fraction against the radiation dose. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

Signaling Pathway
digraph "Radiosensitizer_Mechanism" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Conclusion

This compound serves as a versatile starting material for the development of bioactive compounds with potential applications in diverse therapeutic areas. The presented data highlights its utility in the synthesis of both 5-HT3 receptor antagonists and radiosensitizers. While further studies are required to fully elucidate the structure-activity relationships and optimize the therapeutic potential of its derivatives, the initial findings are promising. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the applications of this valuable chemical scaffold.

References

Comparative Guide to the Synthesis of Bioactive Heterocycles Using trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes utilizing trans-3,4-Difluorocinnamic acid as a key starting material for the preparation of valuable bioactive molecules. Its performance is compared with alternative synthetic strategies, supported by experimental data to inform research and development decisions.

Case Study 1: Synthesis of Substituted Isoquinolones as 5-HT3 Antagonists

This compound serves as a versatile precursor for the synthesis of substituted isoquinolones, a class of compounds known for their potential as 5-HT3 receptor antagonists. The synthetic strategy often involves a Curtius rearrangement of the corresponding acyl azide.

Experimental Protocol: Synthesis of 4-((3,4-Difluorophenyl)methyl)isoquinolin-1(2H)-one via Curtius Rearrangement

Step 1: Synthesis of trans-3,4-Difluorocinnamoyl Chloride

This compound is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of trans-3,4-Difluorocinnamoyl Azide

The crude acyl chloride is dissolved in acetone and treated with a solution of sodium azide in water at 0°C. The reaction mixture is stirred for 1 hour, after which water is added to precipitate the acyl azide. The solid is filtered, washed with water, and dried under vacuum.

Step 3: Curtius Rearrangement and Cyclization

The dried acyl azide is dissolved in a high-boiling solvent such as diphenyl ether and heated to 200-250°C to induce the Curtius rearrangement, forming the isocyanate intermediate. This is followed by an intramolecular cyclization to yield the substituted isoquinolone. The product is then purified by column chromatography.

Alternative Synthetic Route: Palladium-Catalyzed Annulation

An alternative approach to substituted isoquinolones involves the palladium-catalyzed oxidative annulation of N-alkoxy benzamides with alkynes. This method avoids the use of potentially explosive azides.

Data Presentation: Comparison of Synthetic Routes to Substituted Isoquinolones
ParameterSynthesis via this compoundPalladium-Catalyzed Annulation
Starting Materials This compound, thionyl chloride, sodium azideN-alkoxy benzamides, alkynes
Key Reaction Curtius RearrangementC-H activation/Annulation
Reagents & Catalysts Thionyl chloride, sodium azidePd(OAc)₂, oxidant (e.g., Ag₂CO₃)
Overall Yield 60-75%70-90%
Reaction Conditions High temperatures (200-250°C) for rearrangementMilder conditions (80-120°C)
Safety Considerations Use of potentially explosive acyl azidesUse of heavy metal catalyst
Signaling Pathway: 5-HT3 Receptor Antagonism

Substituted isoquinolones synthesized from this compound have been investigated as antagonists of the 5-HT3 receptor, a ligand-gated ion channel. Blockade of this receptor in the central and peripheral nervous system is a key mechanism for antiemetic drugs.

5-HT3_Receptor_Antagonism Serotonin_Release Serotonin (5-HT) Release 5HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_Release->5HT3_Receptor Binds Neuronal_Depolarization Neuronal Depolarization (Na+, K+, Ca2+ influx) 5HT3_Receptor->Neuronal_Depolarization Activates Emesis_Signal Emetic Signal Transmission Neuronal_Depolarization->Emesis_Signal Isoquinolone Substituted Isoquinolone (Antagonist) Isoquinolone->Blockade Blockade->5HT3_Receptor

Caption: Mechanism of 5-HT3 receptor antagonism by substituted isoquinolones.

Case Study 2: Synthesis of Psammaplin A Derivatives as HDAC Inhibitors

This compound can be utilized in the synthesis of derivatives of Psammaplin A, a natural product known for its potent histone deacetylase (HDAC) inhibitory activity. The difluorinated phenyl moiety can enhance the biological activity and pharmacokinetic properties of the resulting analogues.

Experimental Protocol: Synthesis of a Difluorinated Psammaplin A Analogue

Step 1: Amide Coupling

This compound is coupled with an appropriate amino-thiol precursor using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM).

Step 2: Dimerization

The resulting amide is then subjected to oxidative dimerization to form the disulfide bond characteristic of Psammaplin A. This can be achieved by air oxidation in the presence of a catalytic amount of a base or by using an oxidizing agent like iodine.

Alternative Synthetic Route: Synthesis from Arylpyruvic Acids

A common alternative route to Psammaplin A and its analogues starts from substituted arylpyruvic acids, which are then oximated and coupled with cystamine.

Data Presentation: Comparison of Synthetic Routes to Psammaplin A Analogues
ParameterSynthesis via this compoundSynthesis from Arylpyruvic Acids
Starting Materials This compound, amino-thiolArylpyruvic acid, hydroxylamine, cystamine
Key Reaction Amide coupling, disulfide formationOximation, Amide coupling
Reagents & Catalysts EDC, DIPEA, oxidizing agentHydroxylamine hydrochloride, EDC
Overall Yield 40-55%30-45%
Reaction Conditions Mild coupling conditions, oxidative dimerizationOximation followed by coupling
Versatility Allows for variation in the cinnamic acid partAllows for variation in the arylpyruvic acid part
Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

Psammaplin A and its derivatives are potent inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, leading to a more relaxed chromatin structure and the expression of tumor suppressor genes.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition Histones Histones Deacetylation Deacetylation Histones->Deacetylation HDAC HDAC HDAC->Deacetylation Chromatin_Condensation Chromatin Condensation Deacetylation->Chromatin_Condensation Gene_Repression Tumor Suppressor Gene Repression Chromatin_Condensation->Gene_Repression Psammaplin_A_Derivative Psammaplin A Derivative HDAC_Inhibited HDAC Psammaplin_A_Derivative->HDAC_Inhibited Inhibits Hyperacetylation Histone Hyperacetylation HDAC_Inhibited->Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Hyperacetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression

Caption: Mechanism of HDAC inhibition by Psammaplin A derivatives.

Safety Operating Guide

Proper Disposal of trans-3,4-Difluorocinnamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, trans-3,4-Difluorocinnamic acid should be disposed of as hazardous chemical waste. Under no circumstances should it be discharged into the sewer system or allowed to contaminate the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Essential Safety Information and Hazard Profile

This compound is a fluorinated organic compound that presents several hazards. Proper personal protective equipment (PPE) must be worn at all times when handling this chemical.

Hazard Identification:

  • Skin Irritant: Causes skin irritation[1][2][3].

  • Eye Irritant: Causes serious eye irritation[1][2][3].

  • Respiratory Irritant: May cause respiratory irritation[1][2][3].

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves[2].

  • Eye/Face Protection: Use chemical safety goggles or glasses and a face shield[2].

  • Skin and Body Protection: Wear suitable protective clothing[2].

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment, such as a dust mask (type N95 or equivalent)[1][2].

II. Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound.

PropertyValue
CAS Number 112897-97-9
Molecular Formula C₉H₆F₂O₂
Molecular Weight 184.14 g/mol [1][3]
Melting Point 194-196 °C[1]
Hazard Codes H315, H319, H335[1]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage Class 11 (Combustible Solids)[1]
Water Solubility Information not readily available
NFPA Health Hazard 2 (Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given)[2]
NFPA Fire Hazard 0 (Materials that will not burn)[2]
NFPA Reactivity Hazard 0 (Normally stable, even under fire exposure conditions, and are not reactive with water)[2]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the CAS number (112897-97-9) and the relevant hazard pictograms (e.g., exclamation mark for irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
  • Keep the container away from incompatible materials such as strong bases and strong oxidizing agents[2].
  • The storage area should be cool and dry[2].

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.
  • Provide them with all necessary information about the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain a log of all hazardous waste generated, including the date, chemical name, and quantity.
  • Retain any documentation provided by the EHS office or the waste disposal vendor.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.
  • Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have trans-3,4-Difluorocinnamic Acid for Disposal ppe Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe spill_check Is there a spill? ppe->spill_check container Place in a Labeled, Sealed Hazardous Waste Container storage Store in a Designated Hazardous Waste Accumulation Area container->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs documentation Complete and Retain All Waste Disposal Documentation contact_ehs->documentation end End: Proper Disposal Complete documentation->end spill_check->container No spill_procedure Follow Spill Cleanup Protocol: - Evacuate Area - Use Absorbent Material - Collect for Disposal spill_check->spill_procedure Yes spill_procedure->container

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound safely and in accordance with standard laboratory safety protocols. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling trans-3,4-Difluorocinnamic acid, a fluorinated cinnamic acid building block utilized in the synthesis of various compounds for drug discovery and medicinal chemistry.[1] Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationRationale
Respiratory Protection NIOSH-approved particulate respiratorType N95 (US) or equivalentEssential when handling the powdered form to prevent inhalation of dust.[4][5]
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times.Protects against dust particles and potential splashes.[2][5]
Hand Protection Chemically resistant glovesNitrile or latex gloves are suitable.[5]Prevents direct skin contact with the chemical.[2]
Body Protection Laboratory coat or apronLong-sleeved and properly fastened.Protects clothing and prevents skin exposure.[2][5]
Footwear Closed-toed shoes---Standard laboratory practice to protect feet from spills.[6]

Note: Always inspect PPE for integrity before use. If any signs of degradation are present, replace the equipment immediately.[7]

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][8] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]

Handling Solid Compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: When weighing the solid, do so in a location that minimizes the potential for dust generation, such as in a fume hood or a designated weighing enclosure. Avoid raising dust.[2]

  • Transfer: Use appropriate tools, such as a spatula or scoop, to transfer the solid.[8] Avoid direct contact with the chemical.

  • Container Management: Keep the container tightly closed when not in use.[2] Open and handle containers with care to prevent spills or dust dispersal.[9]

Preparing Solutions:

  • Solvent Selection: Consult your experimental protocol for the appropriate solvent.

  • Dissolution: Slowly add the this compound to the solvent while stirring. If working with acids, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[8]

  • Heating: If heating is required, do so in a controlled manner using a heating mantle or water bath within a fume hood.

Spill and Emergency Procedures

Spill Response:

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10] Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If necessary, contact your institution's environmental health and safety department for assistance.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

This compound is a halogenated organic compound.[11] As such, it requires specific disposal procedures to minimize environmental impact and comply with regulations.

Waste Segregation and Collection:

  • Container: Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[12]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[11] Halogenated waste is typically incinerated at high temperatures, and mixing it with other waste types can interfere with the disposal process and increase costs.[13]

Disposal Pathway:

  • Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves arranging for a pickup by the environmental health and safety department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh Solid Chemical (Minimize Dust) C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Prepare Solution (Add Acid to Water) E->F G Segregate Halogenated Organic Waste F->G Proceed to Cleanup H Label Waste Container G->H I Store for Authorized Disposal H->I J Spill Containment K First Aid Measures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.